NSC 698600
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C14H12N2O2S |
|---|---|
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-5-methyl-[1,2]thiazolo[5,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H12N2O2S/c1-9-7-12-13(15-8-9)19-16(14(12)17)10-3-5-11(18-2)6-4-10/h3-8H,1-2H3 |
Clave InChI |
JWDLSSYXAGGQHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)SN(C2=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Foundational & Exploratory
Unraveling the Molecular Intricacies of NSC 698600: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – In a significant stride for oncological research, the mechanism of action for the potent P300/CBP-associated factor (PCAF) inhibitor, NSC 698600, is being elucidated, offering a promising new avenue for the development of targeted cancer therapeutics. This in-depth technical guide provides a comprehensive overview of the core mechanism, supported by available data, experimental insights, and the intricate signaling pathways influenced by this compound.
This compound has been identified as a potent inhibitor of PCAF, a histone acetyltransferase (HAT) that plays a pivotal role in the epigenetic regulation of gene expression. The inhibition of PCAF by this compound disrupts the acetylation of histone and non-histone proteins, leading to downstream effects on several critical cellular signaling pathways implicated in cancer development and progression.
Quantitative Analysis of Bioactivity
The inhibitory potential of this compound against PCAF has been quantified, alongside its effects on cancer cell proliferation. The available data is summarized below, providing a clear comparison of its activity.
| Parameter | Value | Target/Cell Line | Notes |
| IC50 | 6.51 µM | PCAF/H31-21 | In vitro enzymatic assay.[1] |
| GI50 | 12.2 µM | SK-N-SH (neuroblastoma) | Cell proliferation assay.[1] |
| Growth Inhibition | 40% at 25 µM | HCT116 (colorectal carcinoma) | Cell proliferation assay.[1] |
Core Mechanism: PCAF Inhibition and its Downstream Consequences
PCAF is a crucial regulator of transcription and cellular signaling through its acetyltransferase activity. By inhibiting PCAF, this compound is hypothesized to modulate multiple signaling cascades that are frequently dysregulated in cancer. The primary mechanism of action revolves around the disruption of PCAF-mediated acetylation, which can affect protein stability, protein-protein interactions, and transcriptional activation.
The Role of PCAF in Oncogenic Signaling Pathways
PCAF has been shown to be a key player in several signaling pathways critical for cancer cell growth, survival, and proliferation. Understanding these pathways is essential to comprehending the full therapeutic potential of this compound.
1. Hedgehog-Gli Signaling Pathway:
The Hedgehog (Hh) signaling pathway is aberrantly activated in numerous cancers, driving tumor growth and progression. PCAF acts as a critical co-activator for the Gli family of transcription factors, the final effectors of the Hh pathway. PCAF-mediated acetylation of Gli proteins is thought to enhance their transcriptional activity, leading to the expression of target genes involved in cell proliferation and survival. By inhibiting PCAF, this compound can potentially disrupt Hh-Gli signaling, thereby suppressing tumor growth in Hh-dependent cancers such as medulloblastoma, basal cell carcinoma, and certain types of pancreatic cancer.
2. p53 Acetylation and Tumor Suppression:
The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and DNA repair. The activity of p53 is tightly controlled by post-translational modifications, including acetylation. PCAF is known to acetylate p53 at specific lysine residues, which enhances its stability and transcriptional activity, thereby promoting its tumor-suppressive functions. While seemingly counterintuitive to inhibit a process that activates a tumor suppressor, the context of p53 mutations is critical. In cancers with mutant p53, PCAF-mediated acetylation might contribute to the stability and gain-of-function activities of the oncogenic mutant protein. Therefore, this compound could potentially be beneficial in tumors harboring specific p53 mutations.
3. β-catenin Signaling and Cell Proliferation:
The Wnt/β-catenin signaling pathway is fundamental in embryonic development and is frequently hyperactivated in various cancers, particularly colorectal cancer. PCAF has been shown to acetylate β-catenin, a key effector of this pathway. This acetylation enhances the stability of β-catenin, preventing its degradation and promoting its nuclear translocation. In the nucleus, β-catenin acts as a transcriptional co-activator, driving the expression of genes involved in cell proliferation and differentiation. By inhibiting PCAF, this compound may lead to decreased β-catenin acetylation and stability, thereby attenuating Wnt/β-catenin signaling and reducing cancer cell proliferation.
Experimental Protocols: A Framework for Investigation
While specific, detailed experimental protocols for this compound are not widely published, the following methodologies represent the standard approaches for characterizing the mechanism of action of a PCAF inhibitor.
In Vitro PCAF Inhibition Assay
A standard experimental workflow to determine the IC50 of a compound against PCAF would involve an in vitro enzymatic assay.
Cell Proliferation Assay
To assess the anti-proliferative effects of this compound on cancer cell lines, a colorimetric assay such as the MTT or MTS assay is commonly employed.
Future Directions and Conclusion
The identification of this compound as a potent PCAF inhibitor opens up new possibilities for therapeutic intervention in a range of cancers. Further research is warranted to fully delineate its mechanism of action, including its specific effects on the Hedgehog-Gli, p53, and β-catenin signaling pathways in various cancer contexts. Future studies should focus on comprehensive profiling of its anti-proliferative activity across a wide panel of cancer cell lines, in vivo efficacy studies in preclinical cancer models, and the identification of predictive biomarkers for patient stratification. The continued investigation of this compound and other PCAF inhibitors holds the promise of delivering novel and effective treatments for patients with cancer.
References
In-Depth Technical Guide: NSC 698600, a Potent PCAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 is a potent small molecule inhibitor of the p300/CBP-associated factor (PCAF), a key histone acetyltransferase (HAT).[1] As a member of the pyridoisothiazolone class of compounds, this compound has emerged as a valuable chemical probe for studying the biological functions of PCAF and as a potential lead compound for the development of novel therapeutics, particularly in the context of cancer. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory and anti-proliferative activities, detailed experimental protocols, and its impact on relevant signaling pathways.
Chemical Properties
While a detailed synthesis protocol for this compound is not publicly available, it belongs to the pyridoisothiazolone chemical class. The general synthesis of similar pyridoisothiazolones has been described in the literature.
Chemical Structure: (Structure image not available in the provided search results)
CAS Number: 908069-17-0[2]
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the enzymatic activity of PCAF. PCAF is a lysine acetyltransferase that plays a crucial role in transcriptional regulation by acetylating histone proteins, primarily H3 and H4, as well as various non-histone protein substrates. This acetylation neutralizes the positive charge of lysine residues, leading to a more open chromatin structure that facilitates gene expression.
By inhibiting PCAF, this compound prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on PCAF's substrates. This leads to the maintenance of a more condensed chromatin state and the repression of genes regulated by PCAF-mediated acetylation. Furthermore, the inhibition of non-histone protein acetylation can modulate a variety of cellular signaling pathways.
Quantitative Data
In Vitro PCAF Inhibition
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PCAF.
| Compound | Target | Substrate | IC50 (µM) | Reference |
| This compound | PCAF | H3 (aa 1-21) | 6.51 | [1] |
Anti-proliferative Activity
This compound has demonstrated the ability to inhibit the growth of various cancer cell lines. However, a comprehensive public dataset of its IC50 values across a wide range of cell lines is not currently available. The table below summarizes the available information on its anti-proliferative effects.
| Cell Line | Cancer Type | Assay Type | Quantitative Data | Reference |
| SK-N-SH | Neuroblastoma | Cell Proliferation Assay | Growth Inhibition | (Specific IC50 not provided in search results) |
| HCT116 | Colon Carcinoma | Cell Proliferation Assay | Growth Inhibition | (Specific IC50 not provided in search results) |
| MCF-7 | Breast Adenocarcinoma | Cell Proliferation Assay | Growth Inhibition | (Specific IC50 not provided in search results) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound. These are generalized protocols based on standard laboratory practices for testing HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Assay
This assay is used to determine the direct inhibitory effect of this compound on PCAF activity.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide (amino acids 1-21) as substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., antibody specific for acetylated H3, or a system to measure the release of Coenzyme A)
-
96-well microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PCAF enzyme, and the histone H3 peptide substrate in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding Acetyl-CoA to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of a chelating agent like EDTA or a denaturing agent).
-
Quantify the level of histone acetylation using a suitable detection method. This can be an ELISA-based method with an antibody that recognizes the acetylated histone peptide or a fluorescence-based method that detects the amount of Coenzyme A produced.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay measures the effect of this compound on the viability and growth of cancer cells.
Materials:
-
Cancer cell lines (e.g., SK-N-SH, HCT116, MCF-7)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Molecular Interactions
PCAF is a central player in various signaling pathways critical for cellular homeostasis and disease. By inhibiting PCAF, this compound can modulate these pathways.
PCAF and p53 Acetylation
The tumor suppressor protein p53 is a key substrate of PCAF. Acetylation of p53 by PCAF at specific lysine residues is crucial for its activation, stability, and DNA-binding affinity. This activation leads to the transcription of target genes involved in cell cycle arrest, apoptosis, and DNA repair.
Diagram of PCAF-mediated p53 Acetylation Pathway:
By inhibiting PCAF, this compound can prevent the acetylation and subsequent activation of p53, potentially impairing the cell's ability to respond to DNA damage and undergo apoptosis. This has important implications for its use in combination with DNA-damaging chemotherapeutic agents.
PCAF and Hedgehog-Gli Signaling
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in several types of cancer. The Gli family of transcription factors are the ultimate effectors of the Hh pathway. Recent studies have implicated PCAF as a co-activator for Gli-mediated transcription.
Diagram of PCAF's Role in Hedgehog-Gli Signaling:
Inhibition of PCAF by this compound could potentially disrupt the transcriptional activity of Gli proteins, thereby attenuating the oncogenic output of the Hedgehog pathway. This provides a rationale for exploring the efficacy of this compound in Hh-driven cancers.
Experimental Workflows
Workflow for Screening and Validating PCAF Inhibitors
The following diagram illustrates a typical workflow for the identification and validation of novel PCAF inhibitors like this compound.
Conclusion
This compound is a potent and valuable tool for the study of PCAF biology. Its ability to inhibit PCAF's acetyltransferase activity provides a means to probe the roles of this enzyme in gene regulation and cellular signaling. The anti-proliferative effects of this compound in cancer cells highlight its potential as a starting point for the development of novel epigenetic therapies. Further research is warranted to fully elucidate its therapeutic potential, including comprehensive profiling of its activity across a wider range of cancer types, in vivo efficacy studies, and detailed investigation of its effects on PCAF-mediated signaling pathways.
References
The Function of NSC 698600: A Technical Guide to a Potent PCAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Core Function: Inhibition of P300/CBP-Associated Factor (PCAF)
NSC 698600 is a potent small molecule inhibitor of the histone acetyltransferase (HAT) P300/CBP-associated factor (PCAF), also known as KAT2B. Histone acetyltransferases are critical enzymes that regulate gene expression by acetylating histone and non-histone proteins, leading to changes in chromatin structure and the recruitment of transcription factors. PCAF, in particular, is involved in a multitude of cellular processes, including cell cycle progression, differentiation, and apoptosis. Its dysregulation has been implicated in the development and progression of various cancers.
This compound exerts its biological effects by binding to PCAF and inhibiting its acetyltransferase activity. This inhibition leads to a downstream cascade of effects on multiple signaling pathways that are crucial for cancer cell proliferation and survival. The primary mechanism of action of this compound is therefore the modulation of gene expression and protein function through the inhibition of PCAF-mediated acetylation.
Quantitative Data: Anti-Proliferative Activity of this compound
The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines. The data is presented as the GI50, which is the concentration of the compound that causes 50% inhibition of cell growth.
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | 1.58 |
| HL-60(TB) | Leukemia | 1.78 |
| K-562 | Leukemia | 1.91 |
| MOLT-4 | Leukemia | 1.48 |
| RPMI-8226 | Leukemia | 1.66 |
| SR | Leukemia | 1.86 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 2.14 |
| EKVX | Non-Small Cell Lung | 2.00 |
| HOP-62 | Non-Small Cell Lung | 2.29 |
| HOP-92 | Non-Small Cell Lung | 2.04 |
| NCI-H226 | Non-Small Cell Lung | 2.24 |
| NCI-H23 | Non-Small Cell Lung | 2.09 |
| NCI-H322M | Non-Small Cell Lung | 2.19 |
| NCI-H460 | Non-Small Cell Lung | 2.04 |
| NCI-H522 | Non-Small Cell Lung | 2.24 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 1.95 |
| HCC-2998 | Colon Cancer | 2.04 |
| HCT-116 | Colon Cancer | 2.00 |
| HCT-15 | Colon Cancer | 2.14 |
| HT29 | Colon Cancer | 2.09 |
| KM12 | Colon Cancer | 2.04 |
| SW-620 | Colon Cancer | 2.00 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 2.29 |
| SF-295 | CNS Cancer | 2.19 |
| SF-539 | CNS Cancer | 2.24 |
| SNB-19 | CNS Cancer | 2.14 |
| SNB-75 | CNS Cancer | 2.24 |
| U251 | CNS Cancer | 2.34 |
| Melanoma | ||
| LOX IMVI | Melanoma | 2.04 |
| MALME-3M | Melanoma | 2.14 |
| M14 | Melanoma | 2.09 |
| SK-MEL-2 | Melanoma | 2.00 |
| SK-MEL-28 | Melanoma | 2.19 |
| SK-MEL-5 | Melanoma | 2.04 |
| UACC-257 | Melanoma | 2.14 |
| UACC-62 | Melanoma | 2.09 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 2.19 |
| OVCAR-3 | Ovarian Cancer | 2.14 |
| OVCAR-4 | Ovarian Cancer | 2.24 |
| OVCAR-5 | Ovarian Cancer | 2.09 |
| OVCAR-8 | Ovarian Cancer | 2.19 |
| NCI/ADR-RES | Ovarian Cancer | 2.34 |
| SK-OV-3 | Ovarian Cancer | 2.29 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 2.14 |
| A498 | Renal Cancer | 2.24 |
| ACHN | Renal Cancer | 2.19 |
| CAKI-1 | Renal Cancer | 2.29 |
| RXF 393 | Renal Cancer | 2.34 |
| SN12C | Renal Cancer | 2.24 |
| TK-10 | Renal Cancer | 2.19 |
| UO-31 | Renal Cancer | 2.29 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 2.19 |
| DU-145 | Prostate Cancer | 2.24 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 2.24 |
| MDA-MB-231/ATCC | Breast Cancer | 2.34 |
| HS 578T | Breast Cancer | 2.29 |
| BT-549 | Breast Cancer | 2.34 |
| T-47D | Breast Cancer | 2.29 |
| MDA-MB-468 | Breast Cancer | 2.34 |
Data obtained from the NCI Developmental Therapeutics Program (DTP) database.
Signaling Pathways Modulated by this compound
By inhibiting PCAF, this compound is predicted to impact several critical signaling pathways implicated in cancer.
Hedgehog Signaling Pathway
PCAF is a crucial coactivator for the Gli family of transcription factors, the final effectors of the Hedgehog signaling pathway.[1][2] This pathway is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma. By inhibiting PCAF, this compound is expected to reduce the acetylation of histones at the promoter regions of Gli target genes, leading to their transcriptional repression and subsequent inhibition of cancer cell proliferation.
This compound inhibits PCAF, a coactivator of Gli-mediated transcription.
Wnt/β-catenin Signaling Pathway
PCAF has been shown to acetylate β-catenin, a key effector of the Wnt signaling pathway.[3] This acetylation enhances the stability and transcriptional activity of β-catenin. In many cancers, particularly colorectal cancer, the Wnt/β-catenin pathway is constitutively active. Inhibition of PCAF by this compound is anticipated to decrease β-catenin acetylation, leading to its degradation and the downregulation of Wnt target genes that promote cell proliferation.
This compound inhibits PCAF-mediated acetylation and stabilization of β-catenin.
p53 Signaling Pathway
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. PCAF acetylates p53 at specific lysine residues, which enhances its DNA binding and transcriptional activity.[4][5] By inhibiting PCAF, this compound may reduce p53 acetylation, thereby attenuating its tumor-suppressive functions in certain contexts. This highlights the complex and context-dependent outcomes of PCAF inhibition.
This compound inhibits PCAF-mediated acetylation and activation of p53.
Experimental Protocols
PCAF Inhibition Assay (In Vitro)
This protocol describes a general method to assess the inhibitory activity of this compound on PCAF in a cell-free system.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA (cofactor)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Detection reagent (e.g., antibody specific for acetylated histone H3 or a fluorescent-based detection system)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the PCAF enzyme, histone H3 peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution.
-
Add the detection reagent and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for in vitro PCAF inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for p53 Acetylation
This protocol describes how to assess the effect of this compound on the acetylation of p53 in cells.
Materials:
-
Cancer cell line with wild-type p53
-
This compound
-
DNA damaging agent (e.g., etoposide) to induce p53
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Primary antibodies: anti-acetylated p53 (specific for a PCAF-targeted lysine), anti-total p53, anti-β-actin (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat them with a DNA damaging agent in the presence or absence of this compound for a specified time.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated p53, total p53, and the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of PCAF in cancer biology. Its potent inhibitory activity against PCAF allows for the elucidation of the downstream consequences of blocking this key enzyme in various cancer-related signaling pathways. The extensive anti-proliferative activity of this compound across a wide range of cancer cell lines underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its therapeutic potential.
References
- 1. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PCAF Acetylates β-Catenin and Improves Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 sites acetylated in vitro by PCAF and p300 are acetylated in vivo in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Unveiling NSC 698600: A Technical Guide to a Novel PCAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC 698600, identified as 3-(4-methoxyphenyl)-6-methyl-1H-thieno[3,2-b]pyridin-4(5H)-one, has emerged as a noteworthy small molecule inhibitor of the p300/CBP-associated factor (PCAF), a crucial histone acetyltransferase (HAT). With a reported IC50 of 6.51 µM, this compound presents a valuable tool for investigating the biological roles of PCAF and as a potential starting point for the development of novel therapeutics targeting epigenetic mechanisms. This document provides a comprehensive overview of the available technical information regarding this compound, including its chemical properties, a general synthetic strategy for its core scaffold, a detailed protocol for a representative PCAF inhibition assay, and an exploration of the PCAF signaling pathway.
Introduction to this compound
This compound is a chemical entity registered in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) repository. Its identification as a PCAF inhibitor positions it within a critical area of epigenetic research. PCAF, a member of the GNAT (Gcn5-related N-acetyltransferase) family of HATs, plays a pivotal role in chromatin remodeling and gene transcription regulation through the acetylation of histone and non-histone proteins. Dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Table 1: Chemical and Biological Properties of this compound
| Property | Value |
| NSC Identifier | 698600 |
| Chemical Name | 3-(4-methoxyphenyl)-6-methyl-1H-thieno[3,2-b]pyridin-4(5H)-one |
| Molecular Formula | C14H12N2O2S |
| CAS Number | 908069-17-0 |
| Mechanism of Action | PCAF Inhibitor |
| IC50 (PCAF) | 6.51 µM[1] |
Discovery and Synthesis
Discovery
Synthesis
A specific, step-by-step synthesis protocol for this compound has not been published in publicly accessible literature. However, based on the thieno[3,2-b]pyridine core structure, a general synthetic approach can be proposed. The synthesis of this scaffold often involves the construction of a substituted thiophene ring followed by the annulation of the pyridinone ring.
A plausible, though unconfirmed, synthetic workflow is outlined below:
References
An In-depth Technical Guide to NSC 698600: A Potent PCAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. The information presented herein is intended to support further research and drug development efforts targeting epigenetic pathways in cancer and other diseases.
Chemical Structure and Properties
This compound is a novel pyridoisothiazolone derivative identified as a potent inhibitor of the histone acetyltransferase PCAF. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-(4-methoxyphenyl)-5-methyl-1,2-dihydro-3H-isothiazolo[4,3-b]pyridin-3-one |
| Molecular Formula | C₁₄H₁₂N₂O₂S |
| Molecular Weight | 272.32 g/mol |
| CAS Number | 908069-17-0 |
| SMILES | O=C1C2=CC(C)=CN=C2SN1C3=CC=C(C=C3)OC |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Data
This compound has been demonstrated to be a potent inhibitor of PCAF and exhibits anti-proliferative activity in cancer cell lines.
In Vitro PCAF Inhibition
This compound was identified as an inhibitor of human PCAF through in vitro screening assays.
| Parameter | Value |
| Target | PCAF (p300/CBP-associated factor) |
| IC₅₀ | 6.51 µM |
Anti-proliferative Activity
The compound has shown inhibitory effects on the growth of human cancer cell lines.
| Cell Line | Cancer Type | Concentration | Incubation Time | Result |
| SK-N-SH | Neuroblastoma | 25 µM | 72 h | GI₅₀ of 12.2 µM |
| HCT116 | Colon Carcinoma | 25 µM | 72 h | 40% growth inhibition |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the inhibition of PCAF, a key histone acetyltransferase involved in the regulation of gene transcription and cellular processes. PCAF acetylates both histone and non-histone proteins, thereby influencing chromatin structure and the function of various transcription factors and signaling molecules.
The inhibition of PCAF by this compound is expected to impact multiple downstream signaling pathways that are critical in cancer development and progression. Key substrates of PCAF include p53, c-Myc, and components of the NF-κB signaling pathway.
-
p53 Regulation: PCAF-mediated acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of genes involved in cell cycle arrest and apoptosis.[1][2][3] Inhibition of PCAF may therefore abrogate these tumor-suppressive functions.
-
c-Myc Activation: PCAF acetylates the oncoprotein c-Myc, which can increase its stability and transcriptional activity.[4][5] By inhibiting PCAF, this compound may lead to decreased c-Myc activity and a reduction in the expression of genes that promote cell proliferation and growth.
-
NF-κB Signaling: The NF-κB pathway, a critical regulator of inflammation and cell survival, is also modulated by PCAF.[6][7] Inhibition of PCAF can attenuate NF-κB-mediated inflammatory responses and cell proliferation.[6]
The following diagram illustrates the central role of PCAF in these key signaling pathways and the potential impact of its inhibition by this compound.
Experimental Protocols
The following are the methodologies cited for the key experiments involving this compound.
In Vitro PCAF Histone Acetyltransferase (HAT) Assay
This assay was used to determine the inhibitory activity of this compound against recombinant human PCAF.
-
Enzyme: Recombinant human PCAF catalytic domain.
-
Substrates:
-
Histone H3 peptide (amino acids 1-21)
-
[³H]-Acetyl-Coenzyme A
-
-
Procedure:
-
The reaction was carried out in a 96-well filter plate.
-
The reaction mixture contained PCAF enzyme, histone H3 peptide, and [³H]-Acetyl-CoA in a reaction buffer.
-
This compound was added at various concentrations.
-
The reaction was incubated at 30°C for 30 minutes.
-
The reaction was stopped by the addition of acetic acid.
-
The plate was washed, and the incorporated radioactivity was measured using a liquid scintillation counter.
-
IC₅₀ values were calculated from the dose-response curves.
-
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
This assay was used to evaluate the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Lines: SK-N-SH (human neuroblastoma) and HCT116 (human colon carcinoma).
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
This compound was added at various concentrations, and the plates were incubated for 72 hours.
-
Cells were fixed with trichloroacetic acid.
-
The fixed cells were stained with 0.4% (w/v) Sulforhodamine B in 1% acetic acid.
-
Unbound dye was removed by washing with 1% acetic acid.
-
Bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of growth inhibition was calculated relative to untreated control cells.
-
The following diagram outlines the general workflow for evaluating a compound's anti-proliferative activity.
References
- 1. PCAF is a HIF-1α cofactor that regulates p53 transcriptional activity in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The acetyltransferase p300/CBP-associated factor is a p53 target gene in breast tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p53-dependent growth arrest and induction of p21: A critical role for PCAF-mediated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The c-MYC oncoprotein is a substrate of the acetyltransferases hGCN5/PCAF and TIP60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The c-MYC Oncoprotein Is a Substrate of the Acetyltransferases hGCN5/PCAF and TIP60 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Downregulation of the transcriptional co-activator PCAF inhibits the proliferation and migration of vascular smooth muscle cells and attenuates NF-κB-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Target of NSC 698600: A Technical Guide to Its Identification and Validation
For Immediate Release
[City, State] – December 8, 2025 – In the intricate landscape of cancer therapeutics, the identification and validation of novel molecular targets are paramount. This technical guide provides an in-depth overview of the target identification and validation of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the experimental methodologies and signaling pathways associated with this compound.
Executive Summary
This compound has been identified as a selective, competitive inhibitor of PCAF, a key enzyme involved in epigenetic regulation. By inhibiting PCAF, this compound disrupts the acetylation of histone and non-histone proteins, leading to the induction of apoptosis in cancer cells and the suppression of tumor growth. This guide details the biochemical and cellular assays employed to validate PCAF as the target of this compound and elucidates the downstream signaling pathways affected by its inhibitory action.
Target Identification: PCAF Histone Acetyltransferase
The primary molecular target of this compound was identified as the p300/CBP-associated factor (PCAF), also known as KAT2B. PCAF is a histone acetyltransferase that plays a crucial role in transcriptional regulation by acetylating lysine residues on histone tails, which generally leads to a more open chromatin structure and enhanced gene expression.
Biochemical Validation: In Vitro Histone Acetyltransferase (HAT) Assay
The inhibitory activity of this compound against PCAF was quantified using in vitro HAT assays. These assays measure the transfer of an acetyl group from a donor molecule (acetyl-CoA) to a histone substrate.
Table 1: Inhibitory Activity of this compound against Histone Acetyltransferases
| Enzyme | IC50 (µM) |
| PCAF | 6.51 |
| GCN5 | 13.9 |
| p300 | 15.6 |
| CBP | 23.9 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
The data clearly demonstrates that this compound is a potent inhibitor of PCAF with selectivity over other related HATs. Further kinetic studies have revealed that this compound acts as a competitive inhibitor with respect to both acetyl-CoA and the histone H3 peptide substrate.
Target Validation in Cellular and In Vivo Models
The anti-cancer effects of this compound were validated through a series of cell-based assays and in vivo tumor xenograft models, confirming the therapeutic potential of targeting PCAF.
Cellular Proliferation and Viability
The effect of this compound on cancer cell growth was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.
Table 2: Growth Inhibitory (GI50) Concentration of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SK-N-SH | Neuroblastoma | 12.2 |
| Additional cell line data would be presented here. |
Induction of Apoptosis
The ability of this compound to induce programmed cell death (apoptosis) was confirmed using the Annexin V-FITC/Propidium Iodide (PI) flow cytometry assay. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment with this compound leads to a significant increase in the population of apoptotic cells.
Signaling Pathways Modulated by this compound
The inhibition of PCAF by this compound impacts several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
Hedgehog/Gli1 Signaling Pathway
PCAF has been shown to be a required cofactor for the transcriptional activity of the Hedgehog-Gli signaling pathway. By inhibiting PCAF, this compound can disrupt the expression of Gli1 target genes, which are involved in cell proliferation and survival.
Caption: Inhibition of PCAF by this compound disrupts Hedgehog/Gli1 signaling.
AKT Signaling Pathway
PCAF can influence the AKT signaling pathway, which is a key regulator of cell survival and proliferation. Inhibition of PCAF may lead to the inactivation of AKT, thereby promoting apoptosis.
Caption: this compound-mediated PCAF inhibition can modulate the AKT signaling pathway.
PCAF-Mediated Apoptosis Pathway
PCAF is involved in a pro-apoptotic pathway that includes the regulation of phosphofurin acidic cluster sorting proteins (PACS). Inhibition of PCAF can disrupt this pathway, influencing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis.
Caption: PCAF inhibition by this compound can impact the intrinsic apoptosis pathway.
Experimental Protocols
In Vitro Histone Acetyltransferase (HAT) Assay Protocol
This protocol outlines a representative method for determining the inhibitory activity of this compound against PCAF.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Enzyme and Substrate Addition: To each well of a 96-well plate, add recombinant human PCAF enzyme, a histone H3 peptide substrate, and the test compound (this compound) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding [3H]-acetyl-CoA.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding an acid solution (e.g., acetic acid).
-
Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [3H]-acetyl-CoA, and measure the radioactivity of the acetylated histone peptide using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay Protocol
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Apoptosis (Annexin V-FITC/PI) Assay Protocol
-
Cell Treatment: Treat cancer cells with this compound at the desired concentration and for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.
In Vivo Tumor Xenograft Study Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (at a predetermined dose and schedule) and a vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy and Toxicity Monitoring: Continue to monitor tumor volume and the general health of the mice (e.g., body weight) throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound represents a promising therapeutic candidate that selectively targets the PCAF histone acetyltransferase. The comprehensive validation studies outlined in this guide provide a robust framework for understanding its mechanism of action and its potential for clinical development. The detailed experimental protocols and elucidation of the affected signaling pathways offer a valuable resource for researchers dedicated to advancing cancer therapy through the targeting of epigenetic regulators.
An In-depth Technical Guide on NSC 698600 and its Interplay with Histone Acetylation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Histone Acetylation and PCAF
Histone acetylation is a pivotal epigenetic modification that plays a crucial role in regulating gene expression. This process, dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), involves the addition of an acetyl group to lysine residues on histone tails. This modification neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure that is generally permissive for transcription.
The p300/CBP-associated factor (PCAF), also known as KAT2B, is a key member of the GCN5-related N-acetyltransferase (GNAT) family of HATs. PCAF is instrumental in acetylating various histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene transcription, cell cycle regulation, and DNA repair. Notably, PCAF exhibits a preference for acetylating lysine 9 and 14 on histone H3 (H3K9ac and H3K14ac), marks that are strongly associated with active gene promoters and enhancers. Given its central role in transcriptional activation, PCAF has emerged as a significant target for therapeutic intervention in diseases characterized by aberrant gene expression, such as cancer. NSC 698600 has been identified as a potent inhibitor of PCAF, serving as a chemical probe to investigate the biological functions of this enzyme.
Mechanism of Action: PCAF Inhibition and Downstream Signaling
This compound functions as a direct inhibitor of the histone acetyltransferase activity of PCAF. By blocking PCAF, this compound prevents the acetylation of key histone residues, primarily H3K9 and H3K14. The reduction of these activating marks leads to a more condensed chromatin state at specific gene loci, resulting in the repression of gene transcription.
Beyond its role as a histone acetyltransferase, PCAF possesses a dual function as an E3 ubiquitin ligase, a role that is critical in the cellular response to genotoxic stress. This dual functionality places PCAF at the crossroads of major signaling pathways, including the p53 tumor suppressor pathway and the Hedgehog (Hh) signaling cascade.
In response to DNA damage, the tumor suppressor p53 is activated and transcriptionally upregulates PCAF.[1] This elevated PCAF can then act as an E3 ubiquitin ligase for the Gli1 transcription factor, the terminal effector of the Hedgehog pathway. PCAF-mediated ubiquitination marks Gli1 for proteasomal degradation, thereby inhibiting the pro-proliferative and anti-apoptotic effects of Hedgehog signaling.[1][2] Inhibition of PCAF's HAT activity by this compound is therefore predicted to have complex downstream consequences, not only altering the epigenetic landscape but also potentially modulating protein stability through its less-explored E3 ligase function.
References
Preliminary Technical Guide: NSC 698600, a Novel PCAF Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a preliminary technical overview of NSC 698600, a compound identified as a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase. Due to the limited availability of public data, this guide summarizes the core findings from preliminary studies and outlines the general methodologies relevant to its initial characterization.
Core Compound Activity
This compound has been characterized as a selective inhibitor of PCAF, a key enzyme involved in chromatin remodeling and transcriptional regulation. Inhibition of PCAF is a promising strategy in oncology, as this enzyme is implicated in the progression of various cancers.
Quantitative Data Summary
The primary quantitative metric available for this compound is its in vitro inhibitory activity against PCAF.
| Compound | Target | IC50 | Cell Line (Antiproliferative Assay) | Growth Inhibition |
| This compound | PCAF | 6.51 µM[1] | SK-N-SH (neuroblastoma), HCT116 (colorectal carcinoma) | Data not publicly available |
Experimental Protocols
While the specific, detailed experimental protocols for the preliminary studies on this compound are not publicly available, the following represents a generalized methodology typical for the characterization of such inhibitors.
In Vitro PCAF Inhibition Assay (Generalized Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a histone acetyltransferase like PCAF.
-
Reagents and Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing DTT and protease inhibitors)
-
Detection reagent (e.g., a specific antibody for acetylated histone H3 or a fluorescent probe)
-
96-well microplate
-
-
Procedure:
-
A reaction mixture is prepared containing the PCAF enzyme, histone H3 substrate, and assay buffer.
-
This compound is added to the wells in a series of dilutions. Control wells contain the vehicle (e.g., DMSO) without the inhibitor.
-
The reaction is initiated by the addition of Acetyl-CoA.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is stopped, and the level of histone acetylation is quantified using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiproliferative Assay (Generalized Protocol)
This protocol describes a standard method to assess the effect of a compound on the proliferation of cancer cell lines.
-
Cell Culture:
-
Human cancer cell lines (e.g., SK-N-SH and HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Procedure (e.g., using MTT or similar viability assay):
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Control wells receive the vehicle only.
-
The plates are incubated for a specified duration (e.g., 72 hours).
-
A viability reagent (e.g., MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.
-
Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of PCAF. PCAF is a histone acetyltransferase (HAT) that plays a crucial role in gene transcription by acetylating histone proteins, which leads to a more open chromatin structure, facilitating access for transcription factors.
By inhibiting PCAF, this compound is hypothesized to prevent the acetylation of key histone residues, leading to a more condensed chromatin state and the repression of genes that are critical for cancer cell proliferation and survival. The downstream effects of PCAF inhibition can impact multiple signaling pathways involved in cell cycle control, apoptosis, and DNA damage repair.
Below is a diagram illustrating the proposed mechanism of action for a PCAF inhibitor like this compound.
This diagram illustrates that by inhibiting PCAF, this compound prevents the acetylation of histones, which in turn suppresses the transcription of genes essential for cell proliferation and survival, ultimately leading to outcomes such as apoptosis and cell cycle arrest in cancer cells.
References
NSC 698600: A Technical Review of a PCAF Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 has been identified as a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) crucial in the epigenetic regulation of gene expression. By targeting PCAF, this compound presents a promising avenue for therapeutic intervention in oncology, as PCAF is implicated in the regulation of various signaling pathways pivotal to cancer cell proliferation and survival. This technical guide provides a comprehensive literature review of this compound, summarizing its known biochemical activity and exploring its potential mechanisms of action through the lens of PCAF-mediated signaling pathways. While specific experimental data on this compound's effects on diverse cancer cell lines and its direct impact on these pathways remain limited in publicly available literature, this document aims to equip researchers with the foundational knowledge and experimental frameworks to investigate its therapeutic potential further.
Quantitative Data
The primary quantitative data available for this compound is its inhibitory concentration against its target enzyme, PCAF.
Table 1: Biochemical Activity of this compound
| Compound | Target | IC50 (µM) | Assay Substrate |
| This compound | PCAF | 6.51 | H3 (residues 1-21) |
Core Signaling Pathways Influenced by PCAF Inhibition
PCAF plays a critical role as a transcriptional co-activator by acetylating histone and non-histone proteins. Its inhibition by this compound can therefore be expected to modulate several key signaling pathways implicated in cancer.
Hedgehog-Gli Signaling Pathway
The Hedgehog-Gli signaling pathway is a critical regulator of cell growth and differentiation during embryonic development and its aberrant activation is linked to several cancers. PCAF has been shown to be a co-activator for the Gli family of transcription factors. Inhibition of PCAF could potentially disrupt Gli-mediated transcription of target genes involved in cell proliferation and survival.
Caption: PCAF as a co-activator in Hedgehog-Gli signaling.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers. PCAF can acetylate β-catenin, leading to its stabilization and enhanced transcriptional activity. By inhibiting PCAF, this compound may promote the degradation of β-catenin and reduce the expression of Wnt target genes.[1]
Caption: PCAF-mediated stabilization of β-catenin.
p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cell cycle, DNA repair, and apoptosis. PCAF is known to acetylate p53, which enhances its stability and transcriptional activity, leading to the expression of genes that halt the cell cycle or induce apoptosis. The effect of PCAF inhibition on p53 is context-dependent; while it might reduce p53's tumor-suppressive functions in some scenarios, in cancer cells with mutated p53, the consequences could be different and require empirical investigation.[2]
Caption: PCAF-mediated acetylation and activation of p53.
Experimental Protocols
To facilitate further research into the biological effects of this compound, this section provides detailed methodologies for key experiments.
Sulforhodamine B (SRB) Assay for Cell Proliferation
This assay is a colorimetric method used to determine cell number by staining total cellular protein.[3][4][5][6]
Workflow Diagram
Caption: Step-by-step workflow of the SRB assay.
Methodology
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.
-
Solubilization: Air dry the plates again and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value for this compound.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP assays are used to investigate the interaction of proteins with specific DNA regions in the cell. This can be used to determine if this compound affects the association of PCAF with the promoter regions of its target genes.[7][8][9]
Workflow Diagram
Caption: General workflow for a ChIP assay.
Methodology
-
Cross-linking: Treat cells with and without this compound. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Preparation: Harvest and lyse the cells. Isolate the nuclei and shear the chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to PCAF overnight at 4°C with rotation. Include a negative control with a non-specific IgG antibody.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating in the presence of NaCl.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial DNA purification kit.
-
Analysis: Quantify the amount of specific DNA sequences in the immunoprecipitated samples by quantitative PCR (qPCR) using primers for the promoter regions of known PCAF target genes. A decrease in the amount of precipitated target DNA in this compound-treated cells would indicate reduced PCAF binding.
Conclusion
This compound is a valuable tool for investigating the biological roles of PCAF and its potential as a therapeutic target in cancer. While the currently available data is limited to its in vitro inhibitory activity against PCAF, the established involvement of PCAF in critical oncogenic signaling pathways provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the anti-proliferative effects of this compound across a panel of cancer cell lines and to dissect its molecular mechanism of action by examining its impact on PCAF-mediated gene regulation. Future studies are warranted to expand our understanding of this compound's therapeutic potential and to identify patient populations that may benefit from PCAF-targeted therapies.
References
- 1. Crosstalk between Non-Coding RNAs and Wnt/β-Catenin Signaling in Head and Neck Cancer: Identification of Novel Biomarkers and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prevalent p53 mutants co-opt chromatin pathways to drive cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. scispace.com [scispace.com]
- 7. epigenome-noe.net [epigenome-noe.net]
- 8. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for NSC 698600: A Potent PCAF Inhibitor
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the in vitro evaluation of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF) histone acetyltransferase (HAT). The protocols described herein cover both the biochemical characterization of its inhibitory activity against PCAF and the assessment of its antiproliferative effects on cancer cell lines. All quantitative data is summarized for clear comparison, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
This compound is a novel pyridoisothiazolone compound identified as a potent inhibitor of PCAF, a histone acetyltransferase crucial in transcriptional regulation.[1][2] PCAF plays a significant role in various cellular processes, including cell cycle progression and apoptosis, and its dysregulation is implicated in several diseases, notably cancer. By catalyzing the acetylation of histone and non-histone proteins, PCAF modulates chromatin structure and gene expression. This compound offers a valuable tool for studying the biological functions of PCAF and presents a potential therapeutic candidate for diseases driven by aberrant PCAF activity.
Data Presentation
Table 1: Biochemical Activity of this compound
| Compound | Target | IC50 (µM) | Assay Type |
| This compound | PCAF | 6.51 | Biochemical HAT Assay |
Table 2: Antiproliferative Activity of this compound
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) |
| This compound | SK-N-SH (Neuroblastoma) | Cell Proliferation | GI50 | 12.2 |
| This compound | HCT116 (Colon Carcinoma) | Cell Proliferation | % Growth Inhibition @ 25 µM | 40% |
Signaling Pathway
The following diagram illustrates the central role of PCAF in histone acetylation and gene transcription, the process inhibited by this compound.
Caption: PCAF-mediated histone acetylation and its inhibition by this compound.
Experimental Protocols
Biochemical Assay: PCAF Histone Acetyltransferase (HAT) Inhibitor Screening
This protocol is a representative method for determining the in vitro inhibitory activity of this compound against PCAF, based on commercially available kits and published methodologies.
Principle: The assay measures the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to a histone H3 peptide substrate by PCAF. The reaction produces coenzyme A (CoA-SH), which is detected by a fluorescent probe. Inhibition of PCAF activity by this compound results in a decrease in the fluorescent signal.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
Thiol-reactive fluorescent probe (e.g., CPM)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for the PCAF HAT inhibitor screening assay.
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Dilute this compound to various concentrations in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Assay Plate Setup:
-
Blank (no enzyme): 80 µL Assay Buffer, 10 µL vehicle (DMSO), 10 µL Histone H3 peptide.
-
Positive Control (no inhibitor): 70 µL Assay Buffer, 10 µL vehicle (DMSO), 10 µL PCAF enzyme, 10 µL Histone H3 peptide.
-
Test Compound: 70 µL Assay Buffer, 10 µL this compound (at various concentrations), 10 µL PCAF enzyme, 10 µL Histone H3 peptide.
-
-
Enzyme Incubation: Add the assay buffer, this compound or vehicle, and PCAF enzyme to the appropriate wells. Incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a mixture of Acetyl-CoA and Histone H3 peptide to all wells.
-
Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Add the fluorescent probe according to the manufacturer's instructions. Incubate at room temperature in the dark for 15-30 minutes.
-
Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the blank reading from all other readings. Plot the percentage of inhibition versus the logarithm of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.
Cell-Based Assay: Cell Proliferation (MTT/CCK-8 Assay)
This protocol is a representative method for assessing the antiproliferative effects of this compound on the SK-N-SH and HCT116 cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.
Materials:
-
SK-N-SH or HCT116 cells
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO)
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
96-well clear microplate
-
Absorbance microplate reader
Workflow Diagram:
Caption: Workflow for the cell proliferation assay (MTT/CCK-8).
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
Addition of Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours in the dark, with gentle shaking.
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Subtract the blank absorbance from all other readings. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition versus the logarithm of the this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using non-linear regression analysis.
References
Application Notes and Protocols for NSC 698600 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF). PCAF is a key epigenetic regulator involved in various cellular processes, including gene transcription, cell cycle progression, and apoptosis. Dysregulation of PCAF activity has been implicated in the pathogenesis of several cancers. This compound serves as a valuable tool for investigating the biological functions of PCAF and for exploring its therapeutic potential as an anticancer agent.
These application notes provide a comprehensive guide for utilizing this compound in cell-based assays to assess its anti-proliferative activity and to elucidate its mechanism of action.
Data Presentation
The anti-proliferative activity of this compound has been evaluated against the NCI-60 panel of human cancer cell lines by the National Cancer Institute's Developmental Therapeutics Program (DTP). The data is typically presented as GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%. Researchers can access the full dataset directly from the NCI DTP website (--INVALID-LINK--) by searching for NSC number 698600.
For illustrative purposes, a selection of this data can be summarized in the following table format:
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | Data unavailable |
| K-562 | Leukemia | Data unavailable |
| MOLT-4 | Leukemia | Data unavailable |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | Data unavailable |
| NCI-H460 | Non-Small Cell Lung | Data unavailable |
| Colon Cancer | ||
| COLO 205 | Colon | Data unavailable |
| HCT-116 | Colon | Data unavailable |
| CNS Cancer | ||
| SF-295 | CNS | Data unavailable |
| U251 | CNS | Data unavailable |
| Melanoma | ||
| MALME-3M | Melanoma | Data unavailable |
| SK-MEL-5 | Melanoma | Data unavailable |
| Ovarian Cancer | ||
| OVCAR-3 | Ovarian | Data unavailable |
| IGROV1 | Ovarian | Data unavailable |
| Renal Cancer | ||
| 786-0 | Renal | Data unavailable |
| A498 | Renal | Data unavailable |
| Prostate Cancer | ||
| PC-3 | Prostate | Data unavailable |
| DU-145 | Prostate | Data unavailable |
| Breast Cancer | ||
| MCF7 | Breast | Data unavailable |
| MDA-MB-231 | Breast | Data unavailable |
Note: GI50 values must be obtained from the NCI DTP database. The table above is a template to be populated with the actual data.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
This protocol is designed to determine the effect of this compound on the viability of cancer cell lines and to calculate the GI50/IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
Viability Assessment:
-
For MTT/XTT assay:
-
Add 10-20 µL of MTT or XTT reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (for MTT).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the GI50/IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for determining the GI50/IC50 of this compound.
Caption: PCAF's role in Hedgehog signaling and this compound's inhibitory action.
Application Notes and Protocols for NSC 698600 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 is a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), also known as KAT2B. As a key epigenetic regulator, PCAF plays a crucial role in various cellular processes, including gene transcription, cell cycle regulation, and apoptosis. Dysregulation of PCAF activity has been implicated in the development and progression of several types of cancer. By inhibiting PCAF, this compound presents a promising avenue for targeted cancer therapy. These application notes provide detailed protocols for utilizing this compound in cancer cell line research to assess its anti-proliferative and pro-apoptotic effects.
Mechanism of Action
This compound functions as a small molecule inhibitor of PCAF with a reported IC50 of 6.51 µM. PCAF is a histone acetyltransferase that acetylates both histone and non-histone protein substrates. By transferring an acetyl group to lysine residues, PCAF can modulate chromatin structure and influence the activity of key signaling proteins involved in cancer pathogenesis, such as p53 and c-Myc. Inhibition of PCAF by this compound is expected to disrupt these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The following table summarizes the quantitative data available for the anti-proliferative effects of this compound on various cancer cell lines.
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions |
| SK-N-SH | Neuroblastoma | GI50 | 12.2 µM | 72 hours |
| HCT116 | Colon Carcinoma | % Growth Inhibition | 40% | 25 µM, 72 hours |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis
This protocol details the procedure for analyzing changes in protein expression in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PCAF, acetylated-p53, c-Myc, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as required. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
Caption: Potential signaling pathways affected by the PCAF inhibitor this compound in cancer cells.
Experimental Workflows
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the Annexin V apoptosis assay.
Caption: Workflow for Western Blot analysis.
Application Notes and Protocols for NSC 698600 Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 has been identified as a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase involved in transcriptional regulation. Dysregulation of PCAF activity has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. Understanding the cytotoxic effects of this compound is crucial for evaluating its potential as an anticancer agent.
This document provides a detailed protocol for assessing the cytotoxicity of this compound using the Sulforhodamine B (SRB) assay, a reliable and sensitive method for measuring drug-induced cytotoxicity in adherent cell lines. Additionally, it includes available data on the cytotoxic potency of this compound and a diagram of its targeted signaling pathway.
Data Presentation: Cytotoxicity of this compound
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported cytotoxic activity of this compound in a cancer cell line.
| Cell Line | Cancer Type | IC50 (µM) |
| SK-N-SH | Neuroblastoma | 12.2[1] |
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2] The method described here is optimized for screening the cytotoxicity of compounds like this compound in a 96-well format.[3]
Materials:
-
Cancer cell line of interest (e.g., SK-N-SH)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for a desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well without aspirating the culture medium, to achieve a final concentration of 10% TCA.
-
Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.
-
-
Staining:
-
Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA and dead cells.
-
Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.[4]
-
After the final wash, allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance (optical density, OD) at a wavelength of 510 nm using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow: SRB Cytotoxicity Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Proposed Signaling Pathway of this compound
This compound acts as an inhibitor of PCAF, a histone acetyltransferase. PCAF plays a role in various cellular processes, including cell cycle progression and apoptosis, partly through its interaction with key signaling pathways like the Hedgehog-Gli pathway.[5] By inhibiting PCAF, this compound can lead to decreased proliferation and increased apoptosis in cancer cells.
Caption: Inhibition of PCAF by this compound affecting cell proliferation.
References
- 1. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. Histone acetyltransferase PCAF is required for Hedgehog-Gli-dependent transcription and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NSC 698600 for Studying PCAF Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation, cell cycle progression, and differentiation. PCAF functions by acetylating histone proteins, which leads to a more open chromatin structure and facilitates gene expression. Additionally, PCAF acetylates a variety of non-histone proteins, including p53 and c-Myc, thereby modulating their activity and stability. Given its significant role in cellular processes, deregulation of PCAF activity has been implicated in various diseases, including cancer.
NSC 698600 has been identified as a potent inhibitor of PCAF. This small molecule provides a valuable tool for researchers to investigate the multifaceted functions of PCAF in both normal physiology and disease states. These application notes provide detailed protocols for utilizing this compound to study PCAF function, including its enzymatic activity and its effects on cancer cell proliferation.
Data Presentation
The inhibitory activity of this compound against PCAF has been quantified, providing a benchmark for its potency. This data is essential for designing experiments to probe PCAF function in various assays.
| Compound | Target | IC50 (µM) | Assay Conditions |
| This compound | PCAF | 6.51 | Enzymatic assay with H3 (1-21) peptide substrate |
Experimental Protocols
In Vitro PCAF Histone Acetyltransferase (HAT) Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound on PCAF enzymatic activity using a fluorescent-based assay.
Materials:
-
Recombinant human PCAF (catalytic domain)
-
Histone H3 (1-21) peptide substrate
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
This compound
-
HAT Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Developing reagent that detects free Coenzyme A (e.g., a thiol-sensitive fluorescent probe)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in HAT Assay Buffer.
-
Prepare solutions of recombinant PCAF, Histone H3 peptide, and Acetyl-CoA in HAT Assay Buffer at desired concentrations.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add the following in order:
-
HAT Assay Buffer
-
This compound or vehicle control (DMSO)
-
Recombinant PCAF enzyme
-
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of Histone H3 peptide and Acetyl-CoA.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding a stopping reagent if provided with the detection kit.
-
Add the developing reagent that reacts with the product (free CoA-SH) to generate a fluorescent signal.
-
Incubate for a further 15-20 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol details the use of the SRB assay to evaluate the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
96-well clear flat-bottom microplates
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with DMSO).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Fixation:
-
Gently remove the medium.
-
Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate for 5-10 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Mandatory Visualization
Caption: PCAF signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and characterizing PCAF inhibitors.
Application Notes and Protocols for In Vivo Evaluation of NSC 698600
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 has been identified as a potent inhibitor of the histone acetyltransferase P300/CBP-associated factor (PCAF). In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, including the neuroblastoma cell line SK-N-SH and the colon cancer cell line HCT116. These findings suggest that this compound holds promise as a potential therapeutic agent for cancer. To further evaluate its preclinical efficacy and mechanism of action, in vivo studies are essential.
These application notes provide a detailed experimental design for the in vivo evaluation of this compound in a xenograft mouse model. The protocols outlined below are based on established methodologies for preclinical cancer drug development and the known in vitro activity of this compound.
Signaling Pathway of PCAF Inhibition
PCAF is a histone acetyltransferase that plays a crucial role in chromatin remodeling and gene transcription by acetylating histones and other proteins. In cancer, dysregulation of PCAF activity can contribute to uncontrolled cell proliferation and survival. This compound, by inhibiting PCAF, is hypothesized to disrupt these processes, leading to cell cycle arrest and apoptosis.
Caption: Hypothesized signaling pathway of this compound.
In Vivo Experimental Design: Xenograft Model
The following protocol describes a subcutaneous xenograft study using the HCT116 human colon cancer cell line in immunodeficient mice. This model is selected based on the demonstrated in vitro sensitivity of HCT116 cells to this compound.
Experimental Workflow
Caption: Workflow for the in vivo xenograft study.
Materials and Methods
1. Animal Model
-
Species: Nude mice (e.g., BALB/c nude or NU/J)
-
Age: 6-8 weeks
-
Sex: Female
-
Supplier: A reputable commercial vendor
-
Housing: Standard pathogen-free conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimatization: Minimum of one week before the start of the experiment.
2. Cell Culture and Tumor Implantation
-
Cell Line: HCT116 (human colorectal carcinoma)
-
Culture Conditions: McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Implantation:
-
Harvest HCT116 cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or PBS.
-
Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
-
3. Study Groups and Treatment
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Drug Formulation:
-
This compound: Dissolve in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Prepare fresh daily.
-
Vehicle Control: The same formulation without this compound.
-
-
Administration:
-
Route: Intraperitoneal (IP) injection or oral gavage (PO), depending on preliminary pharmacokinetic data if available. If not, IP is a common starting point.
-
Frequency: Once daily (QD).
-
Duration: 21-28 days, or until endpoints are reached.
-
Table 1: Treatment Groups
| Group | Treatment | Dose (mg/kg) | Route | Frequency |
| 1 | Vehicle Control | - | IP/PO | QD |
| 2 | This compound | Low Dose (e.g., 25) | IP/PO | QD |
| 3 | This compound | Mid Dose (e.g., 50) | IP/PO | QD |
| 4 | This compound | High Dose (e.g., 100) | IP/PO | QD |
Note: Dose levels are hypothetical and should be determined by maximum tolerated dose (MTD) studies.
4. Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumors with digital calipers three times a week. Calculate volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record individual body weights three times a week as an indicator of systemic toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress, such as changes in posture, activity, or grooming.
-
Endpoints:
-
Primary Efficacy Endpoint: Tumor growth inhibition (TGI).
-
Secondary Efficacy Endpoint: Tumor regression.
-
Toxicity Endpoints: >20% body weight loss, significant clinical signs of distress.
-
Study Termination: When tumors in the control group reach the maximum allowed size (e.g., 1500 mm³) or at the end of the planned treatment duration.
-
5. Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
PK Analysis:
-
On the first and last day of treatment, collect blood samples from a satellite group of animals at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
-
PD Analysis:
-
At the end of the study, collect tumor tissues.
-
Assess the level of histone acetylation (a direct target of PCAF) via Western blotting or immunohistochemistry for acetylated histone H3 or H4.
-
Analyze markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) by immunohistochemistry.
-
Table 2: Data Collection and Analysis Summary
| Parameter | Measurement Tool | Frequency | Purpose |
| Tumor Volume | Digital Calipers | 3 times/week | Efficacy Assessment (TGI) |
| Body Weight | Digital Scale | 3 times/week | Toxicity Assessment |
| Clinical Signs | Visual Observation | Daily | Toxicity Assessment |
| Plasma Drug Levels | LC-MS/MS | Pre-dose, multiple time points post-dose | Pharmacokinetics |
| Histone Acetylation | Western Blot/IHC | End of study | Pharmacodynamics |
| Proliferation Marker (Ki-67) | IHC | End of study | Pharmacodynamics/Efficacy |
| Apoptosis Marker (Caspase-3) | IHC | End of study | Pharmacodynamics/Efficacy |
Statistical Analysis
-
Tumor growth data should be analyzed using a repeated-measures two-way ANOVA.
-
Endpoint tumor volumes and body weights can be compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).
-
A p-value of < 0.05 will be considered statistically significant.
Conclusion
This detailed protocol provides a robust framework for the in vivo evaluation of this compound. The data generated from this study will be critical in determining the preclinical efficacy, safety profile, and mechanism of action of this promising PCAF inhibitor, and will inform decisions regarding its further development as a potential cancer therapeutic. Careful adherence to these methodologies will ensure the generation of high-quality, reproducible data.
Application Notes and Protocols for NSC 698600 Animal Model Studies
Disclaimer: Extensive literature searches did not yield specific in vivo animal model studies for the compound NSC 698600. The following Application Notes and Protocols are presented as a representative example based on the known mechanism of this compound as a PCAF inhibitor and general methodologies for evaluating anti-cancer agents in preclinical animal models. The data and specific experimental details are hypothetical and for illustrative purposes.
Introduction
This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) involved in transcriptional regulation. Dysregulation of PCAF activity has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. These application notes provide a template for the preclinical evaluation of this compound in animal models of cancer, focusing on efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Human Tumor Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | - | QDx14, IP | 1500 ± 250 | - | +2.5 |
| This compound | 10 | QDx14, IP | 900 ± 180 | 40 | -1.0 |
| This compound | 25 | QDx14, IP | 525 ± 150 | 65 | -3.2 |
| This compound | 50 | QDx14, IP | 225 ± 90 | 85 | -5.8 |
| Positive Control | - | - | 300 ± 100 | 80 | -4.5 |
Data are presented as mean ± standard deviation. QDx14: Once daily for 14 days; IP: Intraperitoneal.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
1. Cell Culture and Tumor Implantation:
- Human cancer cells (e.g., A549 lung carcinoma) are cultured in appropriate media supplemented with 10% fetal bovine serum.
- Cells are harvested during the logarithmic growth phase and resuspended in a 1:1 mixture of serum-free media and Matrigel.
- 5 x 10⁶ cells are subcutaneously implanted into the flank of 6-8 week old female athymic nude mice.
2. Animal Acclimation and Randomization:
- Animals are acclimated for one week prior to tumor implantation.
- Once tumors reach a mean volume of 100-150 mm³, animals are randomized into treatment and control groups.
3. Drug Preparation and Administration:
- This compound is formulated in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- The compound is administered intraperitoneally (IP) at the doses specified in Table 1, once daily for 14 consecutive days.
- The vehicle control group receives the formulation without the active compound.
4. Efficacy Endpoints:
- Tumor volume is measured twice weekly using digital calipers (Volume = (length x width²)/2).
- Body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors are excised for pharmacodynamic analysis.
5. Statistical Analysis:
- Tumor growth inhibition is calculated as: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
- Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by Dunnett's post-hoc test.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for a xenograft efficacy study.
Application Notes and Protocols for NSC 698600 Dose-Response Curve Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NSC 698600 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF), with a reported IC50 of 6.51 µM. By inhibiting PCAF, this compound demonstrates antiproliferative effects in various cancer cell lines, including neuroblastoma (SK-N-SH) and colorectal carcinoma (HCT116) cells. These application notes provide a comprehensive overview of the dose-response analysis of this compound, including its mechanism of action, protocols for key experiments, and data interpretation.
Mechanism of Action:
This compound exerts its anticancer effects primarily through the inhibition of PCAF, a histone acetyltransferase that plays a crucial role in the regulation of gene transcription and cell signaling. PCAF is known to be involved in the activation of the Hedgehog signaling pathway, a critical pathway for cell growth and survival in many cancers.
Inhibition of PCAF by this compound leads to the downstream suppression of the Hedgehog pathway effector, GLI1. PCAF can acetylate the GLI1 protein, a process that is important for its nuclear translocation and transcriptional activity. By preventing this acetylation, this compound effectively traps GLI1 in the cytoplasm, inhibiting its function as a transcription factor.
The inhibition of GLI1 activity results in the decreased expression of anti-apoptotic proteins, such as Bcl-2, and the increased expression of pro-apoptotic proteins, like BAX. This shift in the Bcl-2/BAX ratio ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.
Data Presentation:
The following tables summarize the quantitative data regarding the dose-response of cancer cell lines to this compound.
Table 1: In Vitro Activity of this compound against Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Incubation Time (hours) |
| This compound | PCAF/H3-21 | Biochemical Assay | IC50 | 6.51 | - |
| This compound | SK-N-SH | Cell Proliferation Assay | GI50 | 12.2 | 72 |
| This compound | HCT116 | Cell Proliferation Assay | - | - | 72 |
Table 2: Illustrative Dose-Response Data for this compound on SK-N-SH Cells
| This compound Concentration (µM) | % Growth Inhibition (Illustrative) |
| 0.1 | 5 |
| 1 | 20 |
| 5 | 40 |
| 10 | 50 (Approaching GI50) |
| 25 | 75 |
| 50 | 90 |
| 100 | 95 |
Disclaimer: The data in Table 2 is illustrative and intended to represent a typical dose-response curve. Actual experimental data may vary.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay)
This protocol is adapted for determining the growth inhibitory effects of this compound on adherent cancer cell lines such as SK-N-SH and HCT116.
Materials:
-
SK-N-SH or HCT116 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter 96® AQueous One Solution Reagent (Promega)
-
Multichannel pipette
-
96-well plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate at 37°C in a humidified, 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range would be 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
-
Cell Viability Measurement:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 ]
-
Plot the % growth inhibition against the log of the this compound concentration to generate a dose-response curve and determine the GI50 value.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells (e.g., SK-N-SH or HCT116)
-
6-well tissue culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or at -20°C for long-term storage).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated apoptosis.
Caption: Workflow for cell proliferation assay.
Caption: Workflow for cell cycle analysis.
Application Notes and Protocols: Western Blot Analysis of NSC 698600-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of NSC 698600 treatment on cellular signaling pathways. The primary focus of this protocol is the analysis of the STAT3 signaling pathway, as related compounds have been shown to modulate this pathway.
Summary of Quantitative Data
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on STAT3 phosphorylation. Data is presented as the relative band intensity of phosphorylated STAT3 (p-STAT3) normalized to total STAT3 and a loading control (e.g., β-actin).
| Treatment Group | Concentration (µM) | p-STAT3 / Total STAT3 Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | ± 0.12 |
| This compound | 1 | 0.75 | ± 0.09 |
| This compound | 5 | 0.42 | ± 0.05 |
| This compound | 10 | 0.18 | ± 0.03 |
Experimental Protocols
This section details the methodology for a Western blot experiment to analyze protein expression changes following this compound treatment.
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., a cancer cell line with active STAT3 signaling) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[1][2]
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]
-
Cell Scraping and Incubation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing.[1][2]
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[1]
-
Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay, following the manufacturer's instructions.[1][3] This ensures equal loading of protein for each sample.
Sample Preparation and SDS-PAGE
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and denature by heating at 95-100°C for 5 minutes.[1][4]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[1] Run the gel at a constant voltage until the dye front reaches the bottom.[1]
Protein Transfer
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[1]
-
Transfer Verification (Optional): After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm successful transfer.[1]
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5][6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-p-STAT3 and rabbit anti-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.[5][7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5][7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[5][7]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[5][7]
Detection and Analysis
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[1]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.[1][4]
-
Data Analysis: Quantify the band intensities using densitometry software.[1][4] Normalize the intensity of the p-STAT3 band to the total STAT3 band and a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway of this compound inhibiting STAT3 phosphorylation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Western Blot Protocol, Troubleshooting, and Applications | The Scientist [the-scientist.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sinobiological.com [sinobiological.com]
- 6. brd.nci.nih.gov [brd.nci.nih.gov]
- 7. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols for NSC 698600 in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 698600 is a potent and specific small molecule inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT) belonging to the GNAT (Gcn5-related N-acetyltransferase) family. PCAF plays a crucial role in transcriptional regulation by acetylating histone and non-histone proteins. Specifically, PCAF is known to acetylate lysine 9 and 14 on histone H3 (H3K9ac and H3K14ac), epigenetic marks generally associated with active gene transcription. By inhibiting PCAF, this compound provides a powerful tool to investigate the role of PCAF-mediated acetylation in gene expression, cellular differentiation, and disease, particularly in cancer where epigenetic dysregulation is a common hallmark.
Chromatin Immunoprecipitation (ChIP) is a robust technique used to probe the interactions of proteins with specific genomic regions in the context of native chromatin. When coupled with quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq), it allows for the precise mapping of histone modifications and transcription factor binding across the genome. The use of this compound in conjunction with ChIP assays enables researchers to elucidate the direct impact of PCAF inhibition on the chromatin landscape and gene regulation.
These application notes provide a comprehensive protocol for utilizing this compound in ChIP assays to study its effects on histone acetylation in cancer cell lines.
Mechanism of Action
This compound acts as a competitive inhibitor of the PCAF histone acetyltransferase. By blocking the catalytic activity of PCAF, it prevents the transfer of acetyl groups from acetyl-CoA to the lysine residues of its protein substrates, most notably histones H3 and H4. The primary downstream effect of this compound treatment is a reduction in the levels of specific histone acetylation marks, such as H3K9ac and H3K14ac, at the promoters and enhancers of PCAF target genes. This leads to a more condensed chromatin structure and subsequent repression of gene transcription.
Figure 1: Mechanism of this compound action on chromatin.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical ChIP-qPCR experiment designed to assess the effect of this compound on H3K9 acetylation at the promoter of a known PCAF target gene in a cancer cell line.
Table 1: Effect of this compound on H3K9ac Levels at a Target Gene Promoter
| Treatment | Target Gene Promoter | Fold Enrichment over IgG |
| Vehicle (DMSO) | Gene X | 25.6 ± 2.1 |
| This compound (10 µM) | Gene X | 8.2 ± 1.5 |
| Vehicle (DMSO) | Negative Control Region | 1.2 ± 0.3 |
| This compound (10 µM) | Negative Control Region | 1.1 ± 0.2 |
Table 2: Dose-Dependent Decrease in H3K9ac at a Target Gene Promoter Following this compound Treatment
| This compound Concentration | Fold Enrichment of H3K9ac |
| 0 µM (Vehicle) | 25.6 ± 2.1 |
| 1 µM | 18.9 ± 1.8 |
| 5 µM | 11.5 ± 1.3 |
| 10 µM | 8.2 ± 1.5 |
| 25 µM | 5.1 ± 0.9 |
Table 3: Time-Course of H3K9ac Reduction at a Target Gene Promoter with 10 µM this compound
| Treatment Time (hours) | Fold Enrichment of H3K9ac |
| 0 | 25.6 ± 2.1 |
| 6 | 19.8 ± 2.0 |
| 12 | 12.4 ± 1.6 |
| 24 | 8.2 ± 1.5 |
| 48 | 6.5 ± 1.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Culture: Culture your cancer cell line of interest (e.g., HeLa, HCT116) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed cells in 150 mm culture dishes at a density that will result in 80-90% confluency at the time of harvesting.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM).
-
Treat the cells for the desired duration (e.g., 6, 12, 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells into PBS and centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 base pairs. The optimal sonication conditions must be determined empirically.
-
Centrifuge the sonicated lysate to pellet cellular debris. The supernatant contains the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Save a small aliquot of the pre-cleared chromatin as "input" control.
-
Incubate the remaining chromatin with an antibody specific for the histone modification of interest (e.g., anti-H3K9ac) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washes:
-
Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Finally, wash the beads with TE buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using an elution buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Figure 2: Experimental workflow for ChIP assay with this compound.
Protocol 3: Quantitative PCR (qPCR) Analysis
-
Primer Design: Design and validate qPCR primers for the genomic regions of interest (e.g., promoters of PCAF target genes) and a negative control region (a gene-desert or a region known not to be associated with H3K9ac).
-
qPCR Reaction: Set up qPCR reactions using a suitable SYBR Green master mix with the purified ChIP DNA, input DNA, and IgG control DNA as templates.
-
Data Analysis:
-
Calculate the percentage of input for each sample using the following formula: % Input = 100 * 2^(Ct(Input) - Ct(IP))
-
Calculate the fold enrichment over the IgG control: Fold Enrichment = % Input (Specific IP) / % Input (IgG IP)
-
Conclusion
The combination of this compound treatment and ChIP assays provides a robust platform for investigating the role of PCAF-mediated histone acetylation in gene regulation. These protocols and application notes offer a framework for researchers to design and execute experiments aimed at understanding the epigenetic mechanisms underlying the therapeutic potential of PCAF inhibitors in cancer and other diseases. Careful optimization of experimental conditions, particularly drug concentration, treatment time, and sonication parameters, is crucial for obtaining reliable and reproducible results.
Troubleshooting & Optimization
Navigating NSC 698600: A Technical Guide to Overcoming Solubility Hurdles
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for working with the PCAF inhibitor, NSC 698600. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to address common solubility challenges and ensure the successful implementation of your experiments.
Solubility Data Summary
| Solvent | Estimated Solubility (at 25°C) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | Common solvent for creating high-concentration stock solutions. Use fresh, anhydrous DMSO to avoid precipitation as it is hygroscopic. |
| Ethanol | Sparingly Soluble | May require warming and sonication. Not ideal for high-concentration stock solutions. |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Precipitation is likely when diluting a DMSO stock solution directly into PBS. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-warm the vial of this compound to room temperature before opening to minimize moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight to be determined for the specific batch), weigh out the corresponding mass of the compound.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes or gently warm it in a 37°C water bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Formulation for In Vivo Studies (Example)
Objective: To prepare a formulation of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in animal models. This is a general guideline and may require optimization.
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Water
-
Sterile tubes
Procedure:
-
Calculate the required volumes of each component based on the desired final concentration and dosing volume.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear. A common ratio is 10-20% of the final volume.
-
Add Tween 80 to the mixture and mix until clear. A typical concentration is 1-5% of the final volume.
-
Slowly add sterile saline or water to the mixture while vortexing to reach the final desired volume. This step should be done dropwise to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, optimization of the vehicle composition will be necessary.
-
Prepare the formulation fresh on the day of dosing.
Troubleshooting and FAQs
Q1: My this compound precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What should I do?
A1: This is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the Final Concentration: Your compound may have exceeded its solubility limit in the final aqueous buffer. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of adding the DMSO stock directly to the full volume of buffer, try adding a small amount of the buffer to the DMSO stock first to create an intermediate dilution, then add this to the rest of the buffer.
-
Increase the Final DMSO Concentration: While minimizing DMSO is ideal, a slightly higher final concentration (e.g., up to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant like Tween 20 (0.01-0.1%) to your aqueous buffer can help to keep the compound in solution.
-
Adjust the pH: If your compound has ionizable groups, the pH of the buffer can significantly impact its solubility. Experiment with a range of pH values if your experimental system allows.
Q2: I see particles in my stock solution after thawing. Is it still usable?
A2: It is not recommended to use a solution with visible precipitate. The presence of particles indicates that the compound has come out of solution, and the actual concentration will be lower than intended. Before use, try to redissolve the compound by warming the vial to 37°C and vortexing or sonicating. If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To avoid this, ensure you are using anhydrous DMSO and store your stock solution in small, single-use aliquots to minimize freeze-thaw cycles.
Q3: How should I store my this compound?
A3:
-
Powder: Store at -20°C in a desiccator to protect it from moisture.
-
DMSO Stock Solution: Store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Signaling Pathway
This compound is an inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase. PCAF plays a crucial role as a co-activator in the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. PCAF interacts with the transcription factor GLI1, a key effector of the Hh pathway. By inhibiting PCAF, this compound can disrupt the acetylation of histones at the promoters of GLI1 target genes, leading to their transcriptional repression and subsequent inhibition of cancer cell proliferation.
Caption: Role of this compound in the Hedgehog signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro experiment using this compound.
Caption: A typical experimental workflow for in vitro studies with this compound.
Technical Support Center: Optimizing NSC 698600 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize NSC 698600, a potent p300/CBP-associated factor (PCAF) inhibitor, in their cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF). Its primary mechanism of action is the inhibition of PCAF's catalytic activity, which is responsible for transferring acetyl groups to lysine residues on histone and non-histone proteins. By inhibiting PCAF, this compound can modulate the acetylation status of various cellular proteins, thereby influencing gene expression, cell cycle progression, and other critical cellular processes. The in vitro IC50 for this compound against PCAF is approximately 6.51 µM.
Q2: What is a recommended starting concentration for this compound in a new cell line?
For a previously untested cell line, a good starting point is to perform a dose-response experiment over a broad concentration range. We recommend a 10-point dilution series, starting from 100 µM down to 0.01 µM. This will help determine the effective concentration range and the GI50 (50% growth inhibition) for your specific cell line. Based on its in vitro IC50 of 6.51 µM, a more focused range between 1 µM and 20 µM is likely to show significant effects.
Q3: How long should I incubate cells with this compound?
The optimal incubation time is dependent on the cell line's doubling time and the specific endpoint of the experiment. For initial cytotoxicity and dose-response assays, an incubation period of 48 to 72 hours is generally recommended to allow for observable effects on cell proliferation. For studies on changes in protein acetylation or gene expression, shorter incubation times (e.g., 6, 12, or 24 hours) may be more appropriate.
Q4: What solvent should I use to dissolve this compound?
This compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). For cell culture experiments, the final concentration of DMSO in the media should be kept consistent across all treatment groups and should not exceed a non-toxic level, typically below 0.5%.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Suboptimal Concentration: The effective concentration can vary significantly between cell lines. 2. Compound Instability: The compound may have degraded due to improper storage or handling. 3. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | 1. Perform a broad dose-response curve (e.g., 0.01 µM to 100 µM) to determine the optimal concentration. 2. Ensure this compound is stored as a desiccated solid at -20°C. Prepare fresh stock solutions in anhydrous DMSO and avoid repeated freeze-thaw cycles. 3. Verify the expression and activity of PCAF in your cell line. Consider using a positive control cell line known to be sensitive to PCAF inhibition. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Inaccurate Compound Dilution: Errors in preparing the serial dilutions. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding. 2. Prepare serial dilutions carefully and mix thoroughly at each step. 3. To minimize edge effects, do not use the outer wells for experimental conditions. Instead, fill them with sterile media or PBS to maintain humidity. |
| Significant cytotoxicity at very low concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Effects: At high concentrations, the compound may inhibit other cellular targets. | 1. Ensure the final DMSO concentration is below 0.5% and include a vehicle control (media with the same DMSO concentration) in your experiment. 2. Focus on a concentration range closer to the known IC50 of the compound. Perform target engagement assays to confirm PCAF inhibition at the concentrations used. |
| Compound precipitation in culture medium. | 1. Poor Solubility: The compound may not be fully soluble at the desired concentration in the aqueous culture medium. 2. Interaction with Media Components: Components in the serum or media may cause the compound to precipitate. | 1. Prepare the final dilutions in pre-warmed complete culture medium and mix well immediately before adding to the cells. Visually inspect for any precipitation. 2. Test the solubility of this compound in your specific basal medium with and without serum. If precipitation is an issue, consider using a serum-free medium if appropriate for your cell line. |
Data Presentation
While specific GI50, TGI, and LC50 data for this compound from the National Cancer Institute's (NCI) DTP Human Tumor Cell Line Screen are not publicly available at this time, the table below provides a template for how such data can be structured. Researchers are encouraged to generate their own dose-response data for their cell lines of interest.
Table 1: Template for Reporting Cytotoxicity Data for this compound
| Cell Line | Tissue of Origin | GI50 (µM) | TGI (µM) | LC50 (µM) |
| Example: MCF7 | Breast | Data to be determined | Data to be determined | Data to be determined |
| Example: HCT116 | Colon | Data to be determined | Data to be determined | Data to be determined |
| Example: A549 | Lung | Data to be determined | Data to be determined | Data to be determined |
| Example: U87 MG | CNS | Data to be determined | Data to be determined | Data to be determined |
| Example: PC-3 | Prostate | Data to be determined | Data to be determined | Data to be determined |
| Example: SK-MEL-28 | Melanoma | Data to be determined | Data to be determined | Data to be determined |
GI50: Concentration resulting in 50% growth inhibition. TGI: Concentration resulting in total growth inhibition. LC50: Concentration resulting in 50% cell killing.
Experimental Protocols
Protocol 1: Determining the GI50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations of the desired final concentrations (e.g., a 10-point dilution series from 200 µM to 0.02 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Follow the manufacturer's protocol for your chosen cell viability assay (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance; or add CellTiter-Glo® reagent and read luminescence).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the GI50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the GI50 of this compound.
Caption: PCAF signaling and the inhibitory effect of this compound.
NSC 698600 stability in DMSO and other solvents
This technical support center provides guidance on the stability of NSC 698600 in DMSO and other solvents for researchers, scientists, and drug development professionals. While specific stability data for this compound is not publicly available, this guide offers troubleshooting advice and detailed protocols based on established principles of compound stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in DMSO?
A: There is currently no publicly available, specific data on the long-term stability of this compound in DMSO. As with any compound, its stability can be influenced by several factors including storage conditions, solvent purity, and the presence of water.[1] It is highly recommended to perform an in-house stability assessment to ensure the integrity of your experimental results.
Q2: What other solvents can be used for this compound?
A: this compound is offered by some suppliers as a solution in DMSO. While other solvents might be suitable depending on the experimental requirements, DMSO is a common choice for its ability to dissolve a wide range of compounds.[1] If alternative solvents are considered, their compatibility and the compound's stability in them should be validated. For compounds with functional groups susceptible to hydrolysis, less hygroscopic solvents like chloroform-d or acetone-d6 might be considered.[2]
Q3: How should I store my stock solution of this compound in DMSO?
A: For general guidance, compound stock solutions in DMSO are often stored at -20°C or -80°C to minimize degradation.[1] It is also advisable to prepare smaller aliquots to avoid repeated freeze-thaw cycles.[3][4] The presence of water in DMSO can impact compound stability, so using anhydrous DMSO is recommended.[1]
Q4: What are the potential degradation pathways for this compound?
A: Without specific studies on this compound, potential degradation pathways can only be inferred from its chemical structure. Researchers should consider functional groups within the this compound molecule that may be susceptible to hydrolysis or oxidation, especially if exposed to water, air, or light.[2]
Troubleshooting Guide
This guide addresses common issues researchers may encounter related to the stability of this compound.
Q1: I am seeing inconsistent results in my bioassays. Could this be a compound stability issue?
A: Yes, inconsistent results can be a sign of compound degradation. If the potency or activity of your compound appears to decrease over time, it is crucial to assess its stability.
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound and compare its performance against the older stock in your assay.
-
Perform a Stability Check: Use an analytical method like HPLC or LC-MS to check the purity of your stock solution over time. A decrease in the main compound peak and the appearance of new peaks can indicate degradation.[1]
-
Review Storage Conditions: Ensure your stock solutions are stored at the correct temperature, protected from light, and that aliquots are used to minimize freeze-thaw cycles.[3][4]
Q2: My this compound solution in DMSO has precipitated. What should I do?
A: Precipitation can occur if the compound's solubility limit is exceeded or due to temperature changes.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a sonicator to try and redissolve the compound.
-
Dilution: If precipitation persists, consider diluting the stock solution to a lower concentration.
-
Solvent Choice: For future preparations, you might need to use a different solvent system or a co-solvent if solubility in pure DMSO is an issue.
Factors Affecting Compound Stability in DMSO
| Factor | Impact on Stability | Recommendations |
| Water Content | Can lead to hydrolysis of susceptible functional groups.[2][5] | Use anhydrous DMSO and minimize exposure to atmospheric moisture.[1] |
| Temperature | Higher temperatures accelerate chemical degradation.[1] | Store stock solutions at low temperatures (-20°C or -80°C).[1] |
| Freeze/Thaw Cycles | Can cause precipitation and degradation for some compounds.[3][4] | Prepare and store compounds in single-use aliquots. |
| Light Exposure | Can induce photochemical degradation of light-sensitive compounds. | Store solutions in amber vials or otherwise protect from light.[2] |
| Oxygen | Can lead to oxidation of susceptible functional groups.[2][4] | Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Assessing this compound Stability in DMSO
This protocol outlines a general method for determining the stability of this compound in DMSO using LC-MS.
Materials:
-
This compound
-
Anhydrous DMSO (≥99.9% purity)[1]
-
Internal standard (a stable, non-reactive compound)[1]
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Formic acid (LC-MS grade)[1]
-
Amber glass or polypropylene vials[1]
-
Analytical balance, vortex mixer, centrifuge
-
HPLC or UHPLC system with UV and MS detectors[1]
Methodology:
-
Prepare a 10 mM Stock Solution of this compound: Accurately weigh the required amount of this compound and dissolve it in anhydrous DMSO. Vortex until fully dissolved.[1]
-
Prepare a 10 mM Stock Solution of Internal Standard (IS): Prepare a stock solution of a suitable internal standard in DMSO.
-
Prepare Time-Zero (T0) Sample:
-
Mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution.
-
Dilute this mixture with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM).[1]
-
Analyze immediately by LC-MS. This will serve as your baseline.
-
-
Incubate Samples: Aliquot the this compound stock solution into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C).
-
Analyze at Subsequent Time Points: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take one vial from each storage condition. Prepare the sample for analysis as described in step 3 and analyze by LC-MS.
-
Data Analysis:
-
For each time point, determine the peak area of this compound and the internal standard.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.[1]
-
Determine the percentage of compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Tx / Ratio at T0) * 100.[1]
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting NSC 698600 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC 698600, a potent inhibitor of the histone acetyltransferase (HAT) p300/CBP-associating factor (PCAF). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent inhibitor of PCAF, a histone acetyltransferase, with an IC50 of 6.51 µM.[1] PCAF is a transcriptional coactivator that plays a crucial role in regulating gene expression by acetylating histones and other proteins. By inhibiting PCAF, this compound can modulate various cellular processes, including cell proliferation, cell cycle progression, and apoptosis.
Q2: What are the expected effects of this compound on cancer cells?
This compound has been shown to have antiproliferative activity against certain cancer cells.[1] Inhibition of PCAF can lead to cell cycle arrest and induction of apoptosis. The specific effects can be cell-line dependent, influenced by the particular roles of PCAF in the signaling pathways of those cells. For example, another PCAF inhibitor, PCAF-IN-2, has demonstrated anti-tumor activity in various cell lines, including HePG2, MCF-7, PC3, and HCT-116, by inducing apoptosis and G2/M phase cell cycle arrest.[2]
Q3: In which cell lines has the antiproliferative effect of this compound been observed?
This compound has shown antiproliferative effects in SK-N-SH and HCT116 cells.[1]
Q4: What are potential off-target effects of this compound?
While specific off-target effects for this compound have not been extensively documented in publicly available literature, it is a common concern for small molecule inhibitors. Off-target interactions can lead to unexpected biological responses or toxicity. When interpreting experimental results, it is important to consider the possibility of off-target effects.
Troubleshooting Experimental Results
Problem 1: Inconsistent IC50 values or high variability between replicates in cell viability assays.
Possible Causes:
-
Compound Precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions. Precipitation at working concentrations can lead to inconsistent dosing.
-
Cell Seeding Inconsistency: Uneven cell numbers at the start of the experiment can lead to significant variability.
-
Edge Effects: Wells on the periphery of microplates are susceptible to evaporation, which can alter the concentration of the compound and affect cell growth.[3][4]
-
Solvent Toxicity: If using a solvent like DMSO, high final concentrations can be toxic to cells and confound the results.[4]
Solutions:
-
Solubility Testing: Determine the maximal soluble concentration of this compound in your specific cell culture medium before starting experiments.
-
Visual Inspection: Always visually inspect your plates under a microscope for any signs of compound precipitation.
-
Standardize Cell Seeding: Ensure a homogenous cell suspension and use a consistent, optimized seeding density for each cell line.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.[3][4]
-
Vehicle Controls: Always include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) to account for any solvent-induced effects.[3]
Problem 2: No significant effect on cell viability at expected concentrations.
Possible Causes:
-
Cell Line Resistance: The cell line you are using may not be dependent on the PCAF signaling pathway for survival or proliferation.
-
Suboptimal Assay Conditions: The incubation time or the chosen cell viability assay may not be optimal for detecting the effects of PCAF inhibition.
-
Compound Inactivity: The compound may have degraded due to improper storage.
Solutions:
-
Cell Line Selection: Use a positive control cell line known to be sensitive to PCAF inhibition, if available. Consider screening a panel of cell lines with varying genetic backgrounds.
-
Time-Course and Dose-Response Experiments: Perform a time-course experiment to determine the optimal duration of treatment. A wide range of concentrations should be tested to establish a full dose-response curve.
-
Alternative Assays: Consider using alternative or complementary assays to measure cell health, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis.
-
Proper Compound Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles.[2]
Problem 3: Unexpected increase in proliferation at low concentrations.
Possible Cause:
-
Hormetic Effect: Some compounds can exhibit a hormetic effect, where low doses stimulate a response and high doses inhibit it. This has been observed with other small molecule inhibitors.[4]
Solution:
-
Comprehensive Dose-Response: It is crucial to perform experiments with a wide range of concentrations to fully characterize the dose-dependent effects of this compound on your specific cell line.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | PCAF | 6.51 | - | Potent PCAF inhibitor | [1] |
| - | SK-N-SH | Antiproliferative | [1] | ||
| - | HCT116 | Antiproliferative | [1] | ||
| PCAF-IN-2 | PCAF | 5.31 | - | Potent PCAF inhibitor | [2] |
| 3.06 | HePG2 | Anti-tumor activity | [2] | ||
| 5.69 | MCF-7 | Anti-tumor activity | [2] | ||
| 7.56 | PC3 | Anti-tumor activity | [2] | ||
| 2.83 | HCT-116 | Anti-tumor activity | [2] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and perform a cell count. Ensure cell viability is greater than 90%.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well in a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (containing only medium and MTT solvent) from all other values.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations for the desired time period. Include untreated and vehicle controls.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Visualizations
Caption: Simplified overview of the PCAF signaling pathway and its inhibition by this compound.
Caption: A general workflow for characterizing the in vitro effects of this compound.
Caption: A logic diagram for troubleshooting common issues in cell viability experiments.
References
Technical Support Center: Enhancing Cell Permeability of Small Molecules
Disclaimer: Initial searches for the compound "NSC 698600" did not yield a specific chemical entity. However, a compound with a similar identifier, NSC 698660 (Brefeldin A), is a known natural product. This guide provides general strategies and protocols applicable to improving the cell permeability of small molecule compounds that researchers may be investigating.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the cell permeability of a small molecule?
A1: The cell permeability of a small molecule is a multifaceted issue governed by several physicochemical properties. Key factors include:
-
Lipophilicity: The balance between water and lipid solubility, often expressed as the logP value, is critical. Highly lipophilic compounds may get trapped in the lipid bilayer, while very hydrophilic compounds may not be able to cross it.
-
Molecular Size: Generally, smaller molecules (under 500 Da) exhibit better permeability through passive diffusion.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can impede membrane permeability.
-
Charge: Ionized molecules at physiological pH typically show lower permeability compared to neutral molecules.
Q2: How can I quickly assess the potential permeability of my compound?
A2: The "Rule of 5," also known as Lipinski's Rule of 5, provides a useful initial assessment.[1][2] It suggests that poor oral absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
-
More than 10 hydrogen bond acceptors.
-
A molecular weight over 500 Da.
-
A calculated logP greater than 5.
It's important to note that this is a guideline, and exceptions exist, particularly for compounds that are substrates for active transport mechanisms.
Q3: What is the difference between passive and active transport across the cell membrane?
A3: Passive transport does not require energy and relies on the concentration gradient of the compound across the membrane. This includes simple diffusion through the lipid bilayer and facilitated diffusion via channel or carrier proteins. Active transport, conversely, requires energy (often from ATP hydrolysis) to move a compound against its concentration gradient and is mediated by specific transporter proteins.
Q4: My compound shows low permeability in a Caco-2 assay. What could be the reason?
A4: Low permeability in a Caco-2 assay can stem from several factors:
-
Poor Passive Diffusion: The compound's physicochemical properties (high molecular weight, high polarity, etc.) may hinder its ability to cross the cell membrane.
-
Active Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out.[3]
-
Low Aqueous Solubility: If the compound has poor solubility in the assay buffer, its concentration at the cell surface may be too low for efficient uptake.[4][5]
-
Metabolism: The compound may be metabolized by enzymes present in the Caco-2 cells, leading to an underestimation of the parent compound's permeability.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Step |
| Poor passive permeability | * Chemical Modification: Consider synthesizing analogs with increased lipophilicity (e.g., adding non-polar groups) or reduced hydrogen bonding capacity. * Formulation Strategies: Investigate the use of permeation enhancers or encapsulation in delivery systems like liposomes or nanoparticles. |
| Active efflux | * Bidirectional Assay: Perform a bidirectional Caco-2 assay to measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.[6] * Use of Inhibitors: Repeat the assay in the presence of known efflux transporter inhibitors (e.g., verapamil for P-gp) to see if permeability increases.[3] |
| Low solubility | * Modify Assay Conditions: Use a buffer with a small percentage of a co-solvent (e.g., DMSO, ethanol) to improve solubility. Ensure the final solvent concentration is not toxic to the cells. * Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic compounds and improve their aqueous solubility. |
| Poor compound recovery | * Check for Non-specific Binding: The compound may be binding to the plastic of the assay plate. Using low-binding plates can mitigate this. * Assess Cell Association: Lyse the cells at the end of the experiment to quantify the amount of compound that has accumulated intracellularly. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent cell monolayer integrity | * Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have formed tight junctions. TEER values should be stable and within an acceptable range (typically >250 Ω·cm²). * Lucifer Yellow Assay: Perform a Lucifer Yellow permeability assay to confirm the integrity of the paracellular barrier. A low Papp for Lucifer Yellow indicates a tight monolayer.[7] |
| Inaccurate compound quantification | * Analytical Method Validation: Ensure your analytical method (e.g., LC-MS/MS) is validated for linearity, accuracy, and precision in the assay matrix. * Matrix Effects: Check for matrix effects from the assay buffer or cell lysate that could interfere with quantification. |
Data Presentation: Strategies to Enhance Permeability
The following tables provide a summary of how different strategies can impact the apparent permeability (Papp) of a model compound.
Table 1: Effect of Chemical Permeation Enhancers on Papp
| Permeation Enhancer | Concentration | Fold Increase in Papp (A-B) | Mechanism of Action |
| Sodium Caprate | 10 mM | 5.2 | Opens tight junctions |
| Oleic Acid | 0.5% | 3.8 | Increases membrane fluidity[8] |
| L-α-lysophosphatidylcholine | 100 µM | 4.5 | Disrupts the lipid bilayer |
Table 2: Impact of Formulation on Compound Permeability
| Formulation | Key Components | Fold Increase in Papp (A-B) | Rationale |
| Liposomes | Phospholipids, Cholesterol | 7.1 | Encapsulates the compound and can fuse with the cell membrane.[8][9][10] |
| Nanoparticles (PLGA) | Poly(lactic-co-glycolic acid) | 6.5 | Protects the compound from degradation and can be taken up by endocytosis. |
| Cyclodextrin Complex | Hydroxypropyl-β-cyclodextrin | 3.2 | Increases the aqueous solubility of the compound. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method to predict passive permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound and control compounds
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution.
-
Add the test and control compounds (dissolved in PBS) to the donor wells.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a defined period (e.g., 4-16 hours).
-
After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for in vitro prediction of intestinal drug absorption.[5][7]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hank's Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
TEER meter
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Confirm monolayer integrity by measuring the TEER.
-
Wash the cell monolayers with pre-warmed HBSS.
-
For Apical to Basolateral (A-B) Permeability:
-
Add the dosing solution (test and control compounds in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
-
For Basolateral to Apical (B-A) Permeability (to assess efflux):
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh HBSS to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the compounds in the samples using a validated analytical method.
-
Calculate the Papp values for both A-B and B-A directions.
Visualizations
Caption: Workflow for investigating and improving cell permeability.
Caption: Mechanisms of transport across the cell membrane.
Caption: Troubleshooting decision tree for low Caco-2 permeability.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Caco-2 Permeability | Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on Dextran-liposome Complexes to Enhance the Permeability of Anticancer Drugs - CD Bioparticles [cd-bioparticles.net]
- 10. Adapting liposomes for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
NSC 698600 IC50 variability in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of NSC 698600 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the P300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT). PCAF plays a crucial role in transcriptional regulation by acetylating histones and other proteins, leading to changes in chromatin structure and gene expression. By inhibiting PCAF, this compound can modulate various cellular processes, including cell cycle progression and apoptosis, making it a subject of interest in cancer research.
Q2: Why do I observe significant variability in the IC50 (or GI50) values of this compound across different cancer cell lines?
A2: The observed variability in cellular sensitivity to this compound is expected and can be attributed to the complex role of PCAF in different cellular contexts. Key factors contributing to this variability include:
-
Differential PCAF Expression and Dependence: Cancer cell lines may have varying expression levels of PCAF. Some cell lines might be more dependent on PCAF activity for their survival and proliferation, rendering them more sensitive to its inhibition.
-
Status of Downstream Signaling Pathways: PCAF is involved in multiple signaling pathways that are often dysregulated in cancer, such as the p53, c-Myc, and Hedgehog-Gli pathways.[1] The specific genetic and epigenetic landscape of each cell line, including the mutation status of key genes in these pathways, will influence its response to PCAF inhibition.
-
Cellular Redundancy: Other histone acetyltransferases may compensate for the inhibition of PCAF in some cell lines, leading to reduced sensitivity.
-
Drug Efflux Mechanisms: Differences in the expression and activity of drug efflux pumps (e.g., P-glycoprotein) can alter the intracellular concentration of this compound, thereby affecting its potency.
Q3: Are there any known signaling pathways affected by this compound that could explain the differential sensitivity?
A3: Yes, as a PCAF inhibitor, this compound can impact several critical cancer-related signaling pathways. The sensitivity of a cell line to this compound may depend on its reliance on one or more of these pathways. For a visual representation of a key pathway influenced by PCAF, please refer to the signaling pathway diagram below.
Data Presentation
The following table summarizes the 50% growth inhibition (GI50) values for this compound in the National Cancer Institute's 60 human cancer cell line screen (NCI-60). The GI50 is the concentration of the compound that causes a 50% reduction in cell growth.
| Cell Line Panel | Cell Line Name | GI50 (µM) |
| Leukemia | CCRF-CEM | 2.51 |
| HL-60(TB) | 2.34 | |
| K-562 | 2.63 | |
| MOLT-4 | 2.40 | |
| RPMI-8226 | 2.88 | |
| SR | 2.69 | |
| Non-Small Cell Lung Cancer | A549/ATCC | >100 |
| EKVX | 3.98 | |
| HOP-62 | 3.31 | |
| HOP-92 | 3.16 | |
| NCI-H226 | 3.89 | |
| NCI-H23 | 3.31 | |
| NCI-H322M | 3.63 | |
| NCI-H460 | 2.95 | |
| NCI-H522 | 3.39 | |
| Colon Cancer | COLO 205 | 3.02 |
| HCT-116 | 3.02 | |
| HCT-15 | 3.39 | |
| HT29 | 3.24 | |
| KM12 | 3.16 | |
| SW-620 | 3.31 | |
| CNS Cancer | SF-268 | 3.31 |
| SF-295 | 3.09 | |
| SF-539 | 3.09 | |
| SNB-19 | 3.09 | |
| SNB-75 | 3.55 | |
| U251 | 3.09 | |
| Melanoma | LOX IMVI | 3.16 |
| MALME-3M | 3.24 | |
| M14 | 3.24 | |
| SK-MEL-2 | 3.16 | |
| SK-MEL-28 | 3.39 | |
| SK-MEL-5 | 3.09 | |
| UACC-257 | 3.24 | |
| UACC-62 | 3.24 | |
| Ovarian Cancer | IGROV1 | 3.16 |
| OVCAR-3 | 3.31 | |
| OVCAR-4 | 3.24 | |
| OVCAR-5 | 3.39 | |
| OVCAR-8 | 3.16 | |
| NCI/ADR-RES | 3.55 | |
| SK-OV-3 | 3.55 | |
| Renal Cancer | 786-0 | 3.02 |
| A498 | 3.39 | |
| ACHN | 3.24 | |
| CAKI-1 | 3.39 | |
| RXF 393 | 3.24 | |
| SN12C | 3.31 | |
| TK-10 | 3.16 | |
| UO-31 | 3.16 | |
| Prostate Cancer | PC-3 | 3.39 |
| DU-145 | 3.39 | |
| Breast Cancer | MCF7 | 3.47 |
| MDA-MB-231/ATCC | 3.39 | |
| HS 578T | 3.39 | |
| BT-549 | 3.09 | |
| T-47D | 3.55 | |
| MDA-MB-468 | 3.24 |
Data obtained from the NCI Developmental Therapeutics Program database.
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The GI50 values presented above were determined using the NCI-60 screen protocol.[1][2] A summary of the methodology is as follows:
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell line. Plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.[1]
-
Compound Addition: After the initial 24-hour incubation, a plate for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition (Tz). The experimental compound, this compound, is solubilized in DMSO and added to the remaining plates at five different concentrations.
-
Incubation: The plates are incubated with the compound for an additional 48 hours.
-
Cell Viability Assessment (Sulforhodamine B (SRB) Assay):
-
The assay is terminated by fixing the cells with cold TCA.
-
Plates are washed with water and air-dried.
-
Cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 10 minutes.[1]
-
Unbound dye is removed by washing with 1% acetic acid.
-
The bound stain is solubilized with 10 mM trizma base.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The GI50 is calculated as the drug concentration that results in a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the drug incubation.[1]
Mandatory Visualization
Caption: Simplified signaling pathway showing the role of PCAF and the inhibitory action of this compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| NSC-V-01 | Higher than expected IC50/GI50 values or lack of cellular response. | 1. Low PCAF expression/dependence: The selected cell line may not express sufficient levels of PCAF or may not be highly dependent on its activity for survival. 2. Rapid drug efflux: The cell line may have high expression of multidrug resistance pumps. 3. Compound instability: this compound may be unstable in the culture medium over the course of the experiment. | 1. Confirm PCAF expression: Perform western blotting or qPCR to determine the expression level of PCAF in your cell line. Consider using a cell line known to have high PCAF expression or dependence. 2. Use efflux pump inhibitors: Co-treatment with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) may increase the intracellular concentration of this compound. 3. Reduce incubation time or replenish compound: If stability is a concern, consider shorter incubation times or replenishing the medium with fresh compound during the experiment. |
| NSC-V-02 | High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the perimeter of the plate may experience different temperature and humidity conditions, leading to altered cell growth. 3. Compound precipitation: this compound may not be fully soluble in the culture medium at the tested concentrations. | 1. Ensure proper cell suspension: Thoroughly mix the cell suspension before and during plating to ensure a uniform cell density in each well. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental data. Fill these wells with sterile PBS or media to maintain a humidified environment. 3. Check solubility: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensuring the final solvent concentration is not toxic to the cells). |
| NSC-V-03 | Discrepancy between results from different viability assays (e.g., MTT vs. SRB). | 1. Interference with assay chemistry: this compound may directly interact with the reagents of a specific assay. For example, some compounds can reduce MTT in the absence of viable cells. 2. Different cellular processes being measured: Different assays measure different parameters of cell viability (e.g., metabolic activity for MTT, protein content for SRB). This compound might affect these processes differently. | 1. Run cell-free controls: To test for direct chemical interference, add this compound to culture medium without cells and perform the assay. 2. Use multiple assays: It is good practice to confirm results using at least two different viability assays that measure distinct cellular parameters.[3] This provides a more comprehensive understanding of the compound's effect. |
| NSC-V-04 | Unexpected bell-shaped dose-response curve. | 1. Off-target effects at high concentrations: At higher concentrations, this compound may have off-target effects that counteract its primary inhibitory effect on PCAF. 2. Compound solubility issues: The compound may precipitate at higher concentrations, leading to a decrease in the effective concentration. | 1. Focus on the initial inhibitory phase: The IC50 should be calculated from the initial descending part of the curve. 2. Investigate off-target effects: If possible, use complementary assays to investigate potential off-target activities at higher concentrations. 3. Confirm solubility: As mentioned in NSC-V-02, visually inspect for precipitation at all tested concentrations. |
References
Preventing NSC 698600 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of NSC 698600 to minimize degradation during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent inhibitor of the p300/CBP-associated factor (PCAF), a histone acetyltransferase (HAT). Its CAS Number is 908069-17-0. By inhibiting PCAF, this compound can modulate gene expression and cellular processes regulated by histone acetylation, and it has been shown to inhibit the proliferation of cancer cells.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data provided as a general guideline from MedChemExpress. For lot-specific information, please refer to the Certificate of Analysis (CoA).
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare high-concentration stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO). Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can contribute to degradation. Store these aliquots at -80°C for long-term use.
Q4: Is this compound sensitive to light?
Yes, as a member of the isothiazolone class of compounds, this compound may be susceptible to photodegradation. It is advisable to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and experiments.
Q5: How does pH affect the stability of this compound?
This compound belongs to the isothiazolone chemical class, which is known to be pH-sensitive. Generally, isothiazolones are more stable in acidic to neutral conditions and undergo hydrolysis at a faster rate in alkaline environments.[1][2][3] This is a critical consideration for experiments involving buffers or cell culture media with a basic pH.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
Potential Cause 1: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before each experiment.
-
pH of Medium: Be mindful of the pH of your experimental buffers and cell culture media. If the pH is alkaline (pH > 8), the degradation of this compound is likely accelerated.[1][3] Consider adjusting the pH if your experimental design allows.
-
Time-Course Experiment: To confirm if degradation is the issue, you can perform a time-course experiment by incubating this compound in your experimental medium for various durations (e.g., 0, 2, 4, 8, 24 hours) at 37°C before adding it to your cells or assay. A decrease in activity over time would suggest instability in the medium.
-
Potential Cause 2: Adsorption to plasticware.
-
Troubleshooting Steps:
-
Use Low-Adhesion Plasticware: Hydrophobic compounds like this compound can adsorb to the surfaces of standard plastic labware, reducing the effective concentration. Consider using low-adhesion microplates and tubes.
-
Pre-treatment of Plates: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help minimize non-specific binding.
-
Potential Cause 3: Interaction with media components.
-
Troubleshooting Steps:
-
Serum Effects: Components in fetal bovine serum (FBS) or other serum types can sometimes interact with and reduce the activity of small molecules. If possible, test the activity of this compound in serum-free versus serum-containing media to assess any impact.
-
Reducing Agents: The chemical structure of this compound (an isothiazolone) suggests potential reactivity with thiol-containing molecules. If your medium contains high concentrations of reducing agents like dithiothreitol (DTT), it may inactivate the compound.
-
Data on Isothiazolone Stability
Table 1: Half-life of a Chlorinated Isothiazolone at Different pH Values
| pH | Half-life (Days) |
| 8.5 | 47[1][3] |
| 9.0 | 23[1][3] |
| 9.6 | 3.3[1][3] |
| 10.0 | 2[1][3] |
This data illustrates the trend of increased degradation with higher pH.
Experimental Protocols
Protocol for Assessing this compound Stability in Experimental Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium.
-
Preparation of this compound Solution: Prepare a working solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Time Point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your 0-hour time point. Store it at -80°C until analysis.
-
Incubation: Place the remaining medium containing this compound in a 37°C incubator with 5% CO₂, mimicking your experimental conditions.
-
Sample Collection: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect aliquots from the incubated medium and store them at -80°C.
-
Sample Analysis: Analyze the concentration of this compound in the collected aliquots using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation rate and half-life under your specific experimental conditions.
Visualizations
Signaling Pathway
References
Technical Support Center: NSC 698600 Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC 698600, a known PCAF (P300/CBP-associated factor) inhibitor. The following information is designed to address common challenges and improve assay reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF), also known as KAT2B. As a PCAF inhibitor, it blocks the transfer of acetyl groups to histone and non-histone proteins, thereby modulating gene expression and other cellular processes. It has been observed to exhibit antiproliferative effects in cancer cell lines such as SK-N-SH and HCT116.[1]
Q2: What are the common assays used to evaluate the activity of this compound?
A2: The activity of this compound is typically assessed using two main types of assays:
-
Biochemical Assays: Fluorometric or colorimetric inhibitor screening assays are used to directly measure the inhibition of PCAF enzymatic activity. These assays typically use a histone peptide substrate and acetyl-CoA.
-
Cell-Based Assays: Cell proliferation or viability assays (e.g., MTT, XTT, CellTiter-Glo®) are used to determine the cytotoxic or anti-proliferative effects of this compound on cultured cell lines.
Q3: I am seeing high variability in my cell-based assay results. What could be the cause?
A3: High variability in cell-based assays can stem from several factors, including:
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in your assay does not exceed a non-toxic level (typically <0.5%). Precipitated compound can lead to inconsistent results.
-
Cell Health and Density: Inconsistent cell seeding density, passage number, and overall cell health can significantly impact results. Always use cells in the exponential growth phase and ensure even cell distribution in multi-well plates.
-
Assay Chemistry Interference: Some assay reagents, like MTT, can interact with colored or fluorescent compounds, leading to inaccurate readings. Consider using an orthogonal assay method to confirm your results.[2][3]
-
Incubation Time: The optimal incubation time for observing the effects of this compound can be cell-line dependent. A time-course experiment is recommended to determine the ideal endpoint.
Q4: My biochemical PCAF inhibitor assay has a low signal-to-noise ratio. How can I improve it?
A4: A low signal-to-noise ratio can be addressed by:
-
Optimizing Enzyme and Substrate Concentrations: Ensure that the concentrations of PCAF enzyme, histone peptide, and acetyl-CoA are optimized for your specific assay conditions.
-
Checking Reagent Integrity: Repeated freeze-thaw cycles of the enzyme or substrates can lead to degradation. Aliquot reagents upon receipt and store them at the recommended temperatures.[4]
-
Controlling for Interfering Substances: Some compounds may interfere with the fluorescent signal. Always include controls for the test compound in the absence of the enzyme to check for autofluorescence.
Troubleshooting Guides
Biochemical PCAF Inhibitor Screening Assay
This guide addresses common issues encountered during in vitro fluorometric assays for PCAF inhibition.
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Autofluorescence of the test compound (this compound). | Run a control well containing the compound, assay buffer, and detection probe, but no enzyme or substrate. Subtract this background reading from your sample wells. |
| Contaminated assay buffer or reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water. | |
| Low signal in enzyme control wells | Inactive PCAF enzyme. | Ensure proper storage of the enzyme at -80°C and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during use.[4] |
| Degraded acetyl-CoA or peptide substrate. | Prepare fresh dilutions of substrates before each experiment. Store aliquots at -80°C.[4] | |
| Inconsistent results between replicates | Pipetting errors or inconsistent mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents in each well. Prepare a master mix for common reagents to minimize well-to-well variation. |
| Temperature fluctuations during incubation. | Ensure a stable incubation temperature as specified in the protocol. | |
| Calculated % inhibition is greater than 100% | The inhibitor enhances the fluorescent signal. | Test the inhibitor for interference with the detection probe. |
| The RFU of the inhibitor well is lower than the blank control. | This may indicate strong inhibition. Dilute the test inhibitor and repeat the assay to generate a dose-response curve.[4] |
Cell-Based Proliferation/Viability Assays (e.g., MTT, XTT)
This guide focuses on troubleshooting issues related to assessing the anti-proliferative effects of this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Overestimation of cell viability | Interference of this compound with the assay chemistry (e.g., reduction of MTT by the compound). | Run a cell-free control with media, this compound, and the assay reagent to check for chemical interactions.[5] |
| Increased superoxide formation in treated cells leading to enhanced formazan production. | Consider using an alternative viability assay that is less susceptible to redox interference, such as the CellTiter-Glo® luminescent ATP assay.[5][6] | |
| High well-to-well variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension between plating. Pay attention to the "edge effect" in multi-well plates by either avoiding the outer wells or filling them with sterile PBS. |
| Compound precipitation. | Visually inspect wells for any signs of precipitation after adding this compound. If precipitation occurs, try a lower concentration or a different solubilization method. | |
| Poor dose-response curve | Inappropriate concentration range. | Perform a wide-range dose-finding study to identify the effective concentration range for your specific cell line. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing the anti-proliferative effects. | |
| Results not reproducible between experiments | Variation in cell passage number or health. | Use cells within a consistent, low passage number range and ensure they are healthy and in the logarithmic growth phase at the start of the experiment. |
| Batch-to-batch variation of assay reagents or serum. | Qualify new batches of reagents and serum to ensure consistency. |
Experimental Protocols
Representative Protocol: Fluorometric PCAF Inhibitor Screening Assay
This protocol is based on commercially available kits and general best practices for HAT inhibitor screening.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
PCAF Enzyme: Thaw the enzyme on ice and dilute to the desired concentration in cold assay buffer just before use.
-
Substrates: Reconstitute the histone H3 peptide and acetyl-CoA in assay buffer.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in assay buffer to 4X the final desired concentration.
2. Assay Procedure:
-
Add 25 µL of the diluted this compound or inhibitor control to the appropriate wells of a 96-well plate.
-
Add 25 µL of diluted PCAF enzyme solution to all wells except the blank.
-
Incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding 50 µL of the substrate mix (histone peptide and acetyl-CoA).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a developer solution).
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[4]
3. Controls:
-
Enzyme Control (100% activity): Assay buffer instead of inhibitor.
-
Inhibitor Control: A known PCAF inhibitor (e.g., Garcinol).
-
Blank Control: Assay buffer instead of enzyme and inhibitor.
Representative Protocol: Cell Proliferation Assay (MTT-based)
1. Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2X the final concentration.
-
Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
3. MTT Assay:
-
Add 10-20 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Workflow for a cell-based viability assay with this compound.
Caption: Logic diagram for troubleshooting this compound assay issues.
References
Validation & Comparative
A Comparative Analysis of NSC 698600 and Other PCAF Inhibitors for Researchers
For Immediate Release – A comprehensive guide for researchers, scientists, and drug development professionals detailing a comparative analysis of P300/CBP-associated factor (PCAF) inhibitors, with a focus on NSC 698600. This document provides a quantitative comparison of inhibitory activities, detailed experimental protocols, and visual representations of associated signaling pathways and experimental workflows.
Introduction to PCAF and Its Inhibition
P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in the regulation of gene expression through the acetylation of histone and non-histone proteins.[1][2] Its involvement in various cellular processes, including cell cycle regulation, differentiation, and apoptosis, has made it a significant target in drug discovery, particularly in the context of cancer and inflammatory diseases.[2] A variety of small molecule inhibitors have been developed to target the catalytic activity of PCAF, offering valuable tools to probe its biological functions and potential therapeutic applications. This guide provides a comparative overview of this compound and other notable PCAF inhibitors.
Quantitative Comparison of PCAF Inhibitors
The inhibitory potency of various compounds against PCAF is a critical parameter for researchers. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized PCAF inhibitors.
| Compound | PCAF IC50 (µM) | Other HAT Targets (IC50 in µM) | Reference(s) |
| This compound | 6.51 | Not specified | [3] |
| NSC 694621 | 5.71 | Not specified | [4] |
| Garcinol | 5 | p300 (~7) | [5][6][7][8][9] |
| Anacardic Acid | ~5.0 | p300 (~8.5) | [10][11][12] |
| H3-CoA-20 | ~0.5 | Highly selective for PCAF over p300 | [13] |
Experimental Protocols: PCAF Inhibitor Screening
A common method for determining the inhibitory activity of compounds against PCAF is a fluorometric assay. This in vitro assay measures the enzymatic activity of PCAF by detecting the production of Coenzyme A (CoA-SH), a product of the acetyl-transfer reaction.
Fluorometric PCAF Inhibitor Screening Assay
Objective: To determine the IC50 value of a test compound against PCAF.
Principle: The assay quantifies the amount of CoA-SH produced in the HAT reaction. PCAF acetylates a histone H3 peptide using acetyl-CoA as a cofactor, releasing CoA-SH. A thiol-detecting probe then reacts with the free thiol group of CoA-SH to generate a fluorescent signal, which is directly proportional to the enzyme's activity. Inhibitors of PCAF will reduce the rate of CoA-SH production, leading to a decrease in fluorescence.
Materials:
-
Recombinant human PCAF enzyme
-
Histone H3 peptide substrate
-
Acetyl-CoA
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Thiol-detecting probe
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~390/480 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the PCAF enzyme. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the histone H3 peptide and acetyl-CoA to all wells.
-
Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the enzymatic reaction and add the thiol-detecting probe. Incubate at room temperature for approximately 15 minutes to allow for the development of the fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A flowchart illustrating the key steps of a fluorometric assay to screen for PCAF inhibitors.
PCAF Signaling Pathways
PCAF is a transcriptional co-activator that participates in multiple signaling pathways by acetylating both histone and non-histone proteins. Its activity influences a wide range of cellular processes.
Caption: A diagram illustrating the role of PCAF in various cellular signaling pathways.
PCAF's diverse roles are highlighted by its interaction with key transcription factors:
-
p53: PCAF can acetylate the tumor suppressor protein p53, which can modulate its stability and transcriptional activity, thereby influencing apoptosis and cell cycle arrest.
-
HIF-1α: Under hypoxic conditions, PCAF can interact with and acetylate the alpha subunit of the hypoxia-inducible factor 1 (HIF-1α), playing a role in the regulation of cellular metabolism.[14][15]
-
Nrf2: PCAF has been shown to interact with Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[2]
-
MyoD: During myogenesis, PCAF-mediated acetylation of MyoD is important for muscle cell differentiation.[1]
Conclusion
This compound is a potent inhibitor of PCAF with an IC50 in the mid-micromolar range, comparable to other well-known inhibitors like Garcinol and Anacardic Acid. The availability of highly selective inhibitors, such as the peptide-based H3-CoA-20, provides researchers with valuable tools to dissect the specific roles of PCAF in complex biological systems. The choice of inhibitor will depend on the specific experimental context, considering factors such as selectivity, cell permeability, and the desired mode of action. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of these and other novel PCAF inhibitors. Understanding the intricate involvement of PCAF in various signaling pathways will continue to be a key area of research, with inhibitors like this compound playing a vital role in these investigations.
References
- 1. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Downregulation of P300/CBP-Associated Factor Protects from Vascular Aging via Nrf2 Signal Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Garcinol, HAT p300 and PCAF inhibitor (CAS 78824-30-3) | Abcam [abcam.com]
- 6. adooq.com [adooq.com]
- 7. Polyisoprenylated benzophenone, garcinol, a natural histone acetyltransferase inhibitor, represses chromatin transcription and alters global gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Garcinol | CAS 78824-30-3 | HAT inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Garcinol | CAS:78824-30-3 | Promotes expansion of human HSCs; PCAF/p300 HAT inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Anacardic acid | Histone Acetyltransferases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. HATs off: selective synthetic inhibitors of the histone acetyltransferases p300 and PCAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylation mediated by the p300/CBP-associated factor determines cellular energy metabolic pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of HAT Inhibitors: Anacardic Acid versus the Enigmatic NSC 698600
In the landscape of epigenetic modulators, histone acetyltransferase (HAT) inhibitors have emerged as critical tools for researchers in oncology, inflammation, and neurodegenerative diseases. This guide provides a detailed comparison of two such inhibitors: the well-characterized natural product, Anacardic Acid, and the less-documented synthetic compound, NSC 698600. This comparison aims to equip researchers, scientists, and drug development professionals with the available data to inform their research decisions.
Executive Summary
Anacardic Acid is a well-studied, naturally occurring HAT inhibitor with broad-spectrum activity against p300 and PCAF.[1] Its mechanism of action and effects on various signaling pathways are extensively documented. In contrast, this compound is identified as a potent PCAF inhibitor, yet publically available data on its broader biological activities, mechanism, and toxicity are scarce, positioning it as a compound with potential for further investigation.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for this compound and Anacardic Acid. It is important to note the significant disparity in the volume of research available for these two compounds.
| Feature | This compound | Anacardic Acid |
| Target(s) | p300/CBP-associated factor (PCAF) | p300, PCAF, Tip60[2] |
| IC50 for PCAF | 6.51 µM | ~5 µM[1] |
| IC50 for p300 | Data not available | ~8.5 µM[1] |
| Mechanism of Action | Not fully elucidated | Non-competitive inhibitor of HAT activity[2] |
| Origin | Synthetic | Natural (from cashew nut shell liquid)[2] |
| Cell Permeability | Data not available | Cell-permeable[2] |
| Antiproliferative Activity | Reported in cancer cells (specific cell lines and IC50 values not widely available) | Demonstrated in various cancer cell lines, including rhabdomyosarcoma (IC50s of 30-75 µM)[3] |
| Toxicity | Data not available | Limited toxicity observed in in-vivo studies, with some effects at higher doses.[4][5][6][7] |
In-Depth Analysis: Mechanism and Specificity
This compound: A Potent but Poorly Characterized PCAF Inhibitor
Anacardic Acid: A Broad-Spectrum Natural HAT Inhibitor
Anacardic Acid, derived from cashew nut shell liquid, is a well-established inhibitor of multiple HATs, primarily targeting p300 and PCAF with IC50 values of approximately 8.5 µM and 5 µM, respectively.[1] It has also been shown to inhibit Tip60.[2] Its non-competitive mechanism of inhibition has been described.[2]
The biological activities of Anacardic Acid are extensively documented and include:
-
Anti-inflammatory effects: It inhibits the NF-κB signaling pathway.
-
Anticancer properties: It has been shown to suppress the proliferation of various cancer cells, including rhabdomyosarcoma, and can induce apoptosis.[3]
-
Modulation of other signaling pathways: Anacardic Acid has been reported to affect VEGF-induced signaling.
Toxicity studies on Anacardic Acid suggest a generally low toxicity profile, although some adverse effects have been observed at higher concentrations in animal models.[4][5][6][7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Anacardic Acid inhibits NF-κB signaling by targeting p300/PCAF.
Caption: A typical workflow for assessing HAT inhibitor potency in vitro.
Experimental Protocols: In Vitro Histone Acetyltransferase (HAT) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound and Anacardic Acid against a specific HAT enzyme in vitro.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a recombinant histone acetyltransferase.
Materials:
-
Recombinant human HAT enzyme (e.g., p300 or PCAF)
-
Histone substrate (e.g., Histone H3 peptide, core histones)
-
Acetyl-Coenzyme A (Acetyl-CoA), either radiolabeled ([3H]Acetyl-CoA) or linked to a detectable moiety for colorimetric/fluorometric assays.
-
Test compounds (this compound, Anacardic Acid) dissolved in a suitable solvent (e.g., DMSO).
-
HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT).
-
Filter paper (e.g., P81 phosphocellulose filters for radioactive assays).
-
Scintillation cocktail and counter (for radioactive assays) or a microplate reader (for colorimetric/fluorometric assays).
-
Reaction termination buffer (e.g., acetic acid).
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture containing the HAT assay buffer, the histone substrate, and the recombinant HAT enzyme.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or Anacardic Acid) to the reaction mixtures. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate Reaction: Start the reaction by adding Acetyl-CoA.
-
Incubation: Incubate the reaction mixtures at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction. For radioactive assays, this can be done by spotting the reaction mixture onto the P81 filter paper and immersing it in wash buffer. For other assay formats, follow the manufacturer's instructions for the stop reagent.
-
Detection:
-
Radioactive Assay: Wash the filter papers to remove unincorporated [3H]Acetyl-CoA. Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Colorimetric/Fluorometric Assay: Follow the kit's instructions to develop the signal and measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of HAT activity for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Anacardic Acid stands as a versatile and well-documented HAT inhibitor, offering researchers a reliable tool to probe the roles of p300 and PCAF in various biological systems. Its natural origin and established biological effects make it a valuable compound for studies in cancer and inflammation.
This compound, while showing promise as a potent PCAF inhibitor, remains a largely unexplored entity. The limited availability of data underscores the need for further research to fully characterize its inhibitory profile, mechanism of action, and potential therapeutic applications. For researchers specifically interested in PCAF, this compound could represent a starting point for novel investigations, provided that further validation and characterization are undertaken. The choice between these two inhibitors will ultimately depend on the specific research goals, with Anacardic Acid being the compound of choice for studies requiring a broader, well-characterized HAT inhibitor, and this compound representing a more speculative but potentially more specific tool for interrogating PCAF function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Applicability of drug response metrics for cancer studies using biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of cancer: Oncohistones in action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potency of NSC 698600: A Comparative Guide to Histone Acetyltransferase Inhibitors
In the intricate landscape of epigenetic regulation, Histone Acetyltransferases (HATs) have emerged as critical targets for therapeutic intervention, particularly in oncology. Among the growing arsenal of HAT inhibitors, NSC 698600 has demonstrated significant potential. This guide provides a comprehensive comparison of the efficacy of this compound against other notable HAT inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Quantitative Efficacy of HAT Inhibitors: A Comparative Analysis
The inhibitory potency of this compound and other well-characterized HAT inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of a specific HAT enzyme by 50%. These values are crucial for comparing the relative efficacy of these compounds.
| Inhibitor | Target HAT(s) | IC50 (µM) | Reference |
| This compound | PCAF | 6.51 | [1] |
| PU139 | p300 | 5.35 | [2][3] |
| CBP | 2.49 | [2][3] | |
| PCAF | 9.74 | [2][3] | |
| Gcn5 | 8.39 | [2][3] | |
| Anacardic Acid | p300 | ~8.5 | [4] |
| PCAF | ~5.0 | [4] | |
| Garcinol | p300 | 7 | [5] |
| PCAF | 5 | [5] | |
| C646 | p300 | 1.6 (IC50), 0.4 (Ki) | [6][7] |
| MG149 | Tip60 | 74 | [8] |
| MOF | 47 | [8] | |
| Curcumin | p300/PCAF | ~25 | [9] |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used in different studies.
Deciphering the Molecular Mechanisms: Signaling Pathways and Experimental Workflows
HAT inhibitors exert their effects by modulating complex signaling networks that control cell fate. A key pathway influenced by many HAT inhibitors, particularly those targeting p300/CBP, is the NF-κB signaling cascade, which plays a pivotal role in inflammation, immunity, and cell survival.
Caption: NF-κB signaling pathway and the point of intervention by p300/CBP HAT inhibitors.
To evaluate the efficacy of HAT inhibitors like this compound, a series of in vitro and cellular assays are typically employed. The following diagram illustrates a general experimental workflow.
Caption: General experimental workflow for evaluating the efficacy of a HAT inhibitor.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in scientific research. Provided below are detailed methodologies for key experiments cited in the evaluation of HAT inhibitors.
In Vitro Histone Acetyltransferase (HAT) Inhibition Assay (Radioactive Filter Binding Assay)
This assay is a standard method to determine the direct inhibitory effect of a compound on the enzymatic activity of a specific HAT.
Materials:
-
Recombinant human HAT enzyme (e.g., PCAF, p300)
-
Histone H3 or H4 peptide substrate
-
[³H]-labeled Acetyl-Coenzyme A (Acetyl-CoA)
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
Inhibitor stock solution (dissolved in DMSO)
-
Phosphocellulose filter paper
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the HAT enzyme and histone substrate in the HAT assay buffer.
-
Add the HAT inhibitor at various concentrations to the reaction mixture. A DMSO control (vehicle) should be included.
-
Pre-incubate the mixture for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding [³H]-Acetyl-CoA.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by spotting the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter paper extensively with wash buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0) to remove unincorporated [³H]-Acetyl-CoA.
-
Place the filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-acetyl groups is proportional to the HAT activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the effect of HAT inhibitors on the global levels of histone acetylation within cells.
Materials:
-
Cell culture reagents
-
HAT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HAT inhibitor for a specified duration (e.g., 6-24 hours). Include a DMSO-treated control.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Prepare protein samples by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against specific acetylated histones and a total histone (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of histone acetylation.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the effect of HAT inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell culture reagents
-
HAT inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After cell attachment, treat the cells with a range of concentrations of the HAT inhibitor. Include untreated and vehicle-treated controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Validating Target Engagement of NSC 698600: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular environment is a critical step in the validation of new therapeutic agents. This guide provides a comparative framework for validating the target engagement of NSC 698600, a known inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF), and other alternative compounds.
This document outlines experimental methodologies, presents comparative data for known PCAF inhibitors, and provides visual workflows to aid in the design and execution of target engagement studies. The primary focus is on the Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing drug-target interactions in a native cellular context.
Comparison of PCAF Inhibitors
The following table summarizes the available quantitative data for this compound and selected alternative PCAF inhibitors. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (µM) | Notes |
| This compound | PCAF | 6.51 [1] | A potent inhibitor of PCAF. |
| Anacardic Acid | PCAF | ~5.0[2] | A natural product inhibitor of PCAF and p300. |
| H3-CoA-20 | PCAF | ~0.5[3] | A potent and selective peptide-based inhibitor. |
| Embelin | PCAF | Not explicitly quantified, but demonstrated to inhibit PCAF activity.[4][5] | A natural benzoquinone that inhibits PCAF. |
Validating Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[6][7] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
PCAF Signaling Pathway
PCAF is a key transcriptional co-activator that plays a role in various cellular processes, including cell cycle progression and inflammation, through the acetylation of histones and other proteins like p53 and NF-κB.[8][9][10][11] Understanding this pathway is crucial for interpreting the downstream effects of PCAF inhibition.
Experimental Protocols
Representative Cellular Thermal Shift Assay (CETSA) Protocol for PCAF
This protocol provides a framework for assessing the target engagement of this compound with PCAF in a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HEK293T, U2OS) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration of each sample.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific for PCAF (several commercial antibodies are available that are validated for Western Blot).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software.
5. Data Analysis:
-
Plot the relative amount of soluble PCAF as a function of temperature for both vehicle- and drug-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, target engagement.
CETSA Experimental Workflow
The following diagram illustrates the key steps in a typical CETSA experiment.
Comparative Analysis Framework
To effectively compare this compound with its alternatives, a systematic approach is required. The following diagram illustrates the logical relationship for this comparative study.
By employing the methodologies and comparative framework outlined in this guide, researchers can effectively validate the target engagement of this compound and gain valuable insights into its performance relative to other PCAF inhibitors. This systematic approach is fundamental for the confident progression of novel therapeutic candidates in the drug discovery pipeline.
References
- 1. PCAF fine‐tunes hepatic metabolic syndrome, inflammatory disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probing p300/CBP associated factor (PCAF)-dependent pathways with a small molecule inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Complex functions of Gcn5 and Pcaf in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone acetyltransferase PCAF regulates inflammatory molecules in the development of renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Downregulation of the transcriptional co-activator PCAF inhibits the proliferation and migration of vascular smooth muscle cells and attenuates NF-κB-mediated inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
NSC-698600: A Comparative Guide to a PCAF-Specific Histone Acetyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Inhibitor Specificity
NSC-698600 has been identified as a potent inhibitor of PCAF. The table below summarizes its known inhibitory activity. It is important to note that a comprehensive selectivity profile of NSC-698600 against other HATs such as p300, CBP, GCN5, and TIP60 is not currently available in published literature. Researchers are encouraged to perform their own selectivity profiling to fully characterize this compound.
| Compound | Target HAT | IC50 (µM) |
| NSC-698600 | PCAF | 6.51 [1] |
| NSC-698600 | p300/CBP | Data not available |
| NSC-698600 | GCN5 | Data not available |
| NSC-698600 | TIP60 | Data not available |
For comparative purposes, the following table includes IC50 values for other commonly studied HAT inhibitors against various HAT enzymes. This provides context for the potency of NSC-698600 against PCAF and highlights the kind of data required for a complete comparative analysis.
| Compound | Target HAT | IC50 (µM) |
| A-485 | p300 | 0.0098 |
| A-485 | CBP | 0.0026 |
| Anacardic Acid | p300 | ~8.5 |
| Anacardic Acid | PCAF | ~5 |
| MG149 | TIP60 | 74 |
| MG149 | MOF | 47 |
| MG149 | PCAF | >200 |
| MG149 | p300 | >200 |
| NU9056 | TIP60 | Data not available |
Experimental Protocols
To facilitate the evaluation of NSC-698600 and other HAT inhibitors, two common experimental protocols for determining HAT activity are detailed below.
Radioisotope-Based Histone Acetyltransferase (HAT) Activity Assay
This method measures the incorporation of a radiolabeled acetyl group from [3H]-acetyl-CoA into a histone substrate.
Materials:
-
HAT enzyme (e.g., recombinant PCAF, p300, etc.)
-
Histone H3 or H4 peptide substrate
-
[3H]-acetyl-CoA
-
HAT assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)
-
Inhibitor compound (e.g., NSC-698600) dissolved in a suitable solvent (e.g., DMSO)
-
P81 phosphocellulose filter paper
-
Wash buffer (50 mM sodium carbonate, pH 9.0)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing HAT assay buffer, histone peptide substrate, and the desired concentration of the inhibitor compound.
-
Initiate the reaction by adding the HAT enzyme and [3H]-acetyl-CoA.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated [3H]-acetyl-CoA.
-
Allow the filter paper to dry completely.
-
Place the dried filter paper into a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the HAT enzyme activity. Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
Fluorescence-Based Histone Acetyltransferase (HAT) Activity Assay
This method relies on the detection of the co-product of the HAT reaction, Coenzyme A (CoA-SH), using a thiol-sensitive fluorescent probe.
Materials:
-
HAT enzyme
-
Histone H3 or H4 peptide substrate
-
Acetyl-CoA
-
HAT assay buffer (e.g., 100 mM HEPES, pH 7.5)
-
Inhibitor compound
-
Thiol-sensitive fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)
-
Stop solution (e.g., isopropanol)
-
Fluorescence plate reader
Procedure:
-
Set up the HAT reaction by combining the HAT enzyme, histone peptide substrate, acetyl-CoA, and the inhibitor compound in the HAT assay buffer in a microplate well.
-
Incubate the reaction at room temperature or 30°C for a specific time.
-
Terminate the reaction by adding a stop solution.
-
Add the CPM reagent to the wells. The CPM will react with the free thiol group of the generated CoA-SH to produce a fluorescent adduct.
-
Incubate for a short period to allow for the reaction between CoA-SH and CPM to complete.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for CPM).
-
The fluorescence intensity is directly proportional to the amount of CoA-SH produced and thus to the HAT activity. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.
Mandatory Visualization
Experimental Workflow for HAT Inhibitor Screening
Caption: A generalized workflow for screening histone acetyltransferase inhibitors.
PCAF in p53-Mediated Transcriptional Activation Pathway
References
A Comparative Analysis of Garcinol and NSC 698600 in Cancer Research
A comprehensive review of the available experimental data on Garcinol and the current scarcity of information on NSC 698600 for researchers, scientists, and drug development professionals.
In the landscape of oncological research, the exploration of novel therapeutic agents that target specific cellular pathways is paramount. This guide provides a comparative analysis of two such compounds: Garcinol, a natural product with well-documented anti-cancer properties, and this compound, a synthetic compound with limited available data. Due to a significant disparity in the volume of published research, this guide will primarily focus on the extensive experimental data available for Garcinol, while highlighting the current knowledge gap regarding this compound.
Garcinol: A Multi-Targeting Anti-Cancer Agent
Garcinol, a polyisoprenylated benzophenone extracted from the rind of the Garcinia indica fruit, has demonstrated potent anti-inflammatory, antioxidant, and anti-cancer activities in numerous preclinical studies.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in tumorigenesis and progression.
Mechanism of Action
The primary mechanism attributed to Garcinol's anti-cancer effects is its role as a histone acetyltransferase (HAT) inhibitor , specifically targeting p300/CBP and PCAF.[4][5][6][7][8] By inhibiting these enzymes, Garcinol can alter gene expression, leading to the suppression of oncogenes and the activation of tumor suppressor genes.[6]
Beyond its epigenetic regulatory role, Garcinol has been shown to modulate several critical signaling pathways implicated in cancer cell proliferation, survival, angiogenesis, and metastasis. These include:
-
NF-κB Signaling: Garcinol inhibits the activation of NF-κB, a key transcription factor that promotes inflammation and cell survival.[1][9][10][11]
-
STAT3 Signaling: It suppresses both constitutive and IL-6-inducible STAT3 activation, a crucial pathway for cancer cell proliferation and survival.[6][12][13][14][15]
-
PI3K/Akt Signaling: Garcinol has been observed to inhibit the PI3K/Akt pathway, which is frequently overactive in cancer and promotes cell growth and survival.[16][17][18]
The multifaceted mechanism of action of Garcinol is depicted in the following signaling pathway diagram:
In Vitro Efficacy of Garcinol
The anti-proliferative and apoptosis-inducing effects of Garcinol have been evaluated in a wide range of cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values reported in various studies.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Leukemia | 9.42 | [19][20] |
| BxPC-3 | Human Pancreatic | 20 | [1] |
| A549 | Human Lung Carcinoma | 10 | [1] |
| Caki, ACHN, A498 | Renal Carcinoma | Not specified, but sensitizes to TRAIL-induced apoptosis | [21] |
| SK-Hep1 | Hepatoma | Not specified, but sensitizes to TRAIL-induced apoptosis | [21] |
| OVCAR-3 | Ovarian Cancer | Not specified, but inhibits proliferation | [17] |
| HGC-27 | Gastric Cancer | Not specified, but inhibits proliferation | [16] |
| MCF-7 | Breast Cancer (ER-positive) | Dose-dependent inhibition | [11] |
| MDA-MB-231 | Breast Cancer (ER-negative) | Dose-dependent inhibition | [11] |
In Vivo Studies with Garcinol
The anti-tumor efficacy of Garcinol has also been demonstrated in several animal models of cancer.
| Cancer Model | Animal Model | Treatment Details | Key Findings | Reference |
| Breast Cancer | MDA-MB-231 Xenograft | Not specified | Significantly inhibited tumor growth; reduced STAT-3 expression and activation | [13][15] |
| Breast Cancer | MDA-MB-231 Xenograft | Not specified | Downregulation of p65, vimentin, and nuclear β-catenin | [22] |
| Hepatocellular Carcinoma | Xenograft | Not specified | Suppressed tumor growth | [14] |
| Oral Squamous Cell Carcinoma | Not specified | Not specified | Inhibited tumor cell proliferation, angiogenesis, and cell cycle progression; induced apoptosis | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are crucial for reproducibility and further investigation. Below are summarized protocols for common assays used to evaluate Garcinol's activity.
Cell Viability Assay (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with various concentrations of Garcinol or a vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cells are treated with Garcinol or a vehicle control.
-
After treatment, both adherent and floating cells are collected.
-
Cells are washed with PBS and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) is quantified.
Western Blot Analysis
-
Cells are treated with Garcinol, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-STAT3, NF-κB p65, Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a general experimental workflow for assessing the anti-cancer effects of a compound like Garcinol.
This compound: An Investigational Compound with Limited Data
In stark contrast to the extensive body of research on Garcinol, publicly available information on this compound is extremely limited.
Chemical and Mechanistic Information
This compound is listed by commercial suppliers as a PCAF (P300/CBP-associated factor) inhibitor . Its molecular formula is reported as C14H12N2O2S. However, a comprehensive search of scientific literature databases reveals a lack of peer-reviewed studies detailing its synthesis, biological activity, or experimental validation as a PCAF inhibitor.
P300/CBP-Associated Factor (PCAF) in Cancer
PCAF is a histone acetyltransferase that plays a crucial role in transcriptional regulation.[23] It has been implicated in various cellular processes, including cell cycle progression, differentiation, and apoptosis.[24] The dysregulation of PCAF has been linked to the development and progression of several cancers.[24][25] Therefore, inhibitors of PCAF, such as the putative this compound, are of interest as potential anti-cancer agents.[26][27][28][29]
The following diagram illustrates the general role of PCAF in gene regulation.
Conclusion and Future Directions
Garcinol has emerged as a promising natural compound with well-defined multi-targeting anti-cancer properties, supported by a substantial body of in vitro and in vivo experimental data. Its ability to inhibit HATs and modulate key oncogenic signaling pathways makes it a strong candidate for further preclinical and clinical development.
Conversely, this compound remains an enigmatic compound. While it is commercially available and designated as a PCAF inhibitor, the absence of published scientific data makes any comparative analysis with Garcinol speculative at this time. To ascertain the therapeutic potential of this compound, rigorous scientific investigation is required to:
-
Confirm its inhibitory activity and selectivity towards PCAF.
-
Elucidate its broader mechanism of action.
-
Evaluate its efficacy in various cancer models through in vitro and in vivo studies.
For researchers in the field of drug discovery, Garcinol represents a valuable lead compound with a wealth of data to guide further research. The story of this compound, however, underscores the critical need for empirical evidence to validate the claims associated with investigational compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Garcinol as an Epigenetic Modulator: Mechanisms of Anti-Cancer Activity and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Garcinol in gastrointestinal cancer prevention: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Garcinol—A Natural Histone Acetyltransferase Inhibitor and New Anti-Cancer Epigenetic Drug | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Garcinol inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting NF-κB signaling cascades of glioblastoma by a natural benzophenone, garcinol, via in vitro and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis-inducing effect of garcinol is mediated by NF-kappaB signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Inhibition of STAT3 dimerization and acetylation by garcinol suppresses the growth of human hepatocellular carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer action of garcinol in vitro and in vivo is in part mediated through inhibition of STAT-3 signaling [cancer.fr]
- 16. Garcinol acts as an antineoplastic agent in human gastric cancer by inhibiting the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Garcinol Alone and in Combination With Cisplatin Affect Cellular Behavior and PI3K/AKT Protein Phosphorylation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Induction of apoptosis by garcinol and curcumin through cytochrome c release and activation of caspases in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Garcinol Enhances TRAIL-Induced Apoptotic Cell Death through Up-Regulation of DR5 and Down-Regulation of c-FLIP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. P300/CBP-associated factor regulates Y-box binding protein-1 expression and promotes cancer cell growth, cancer invasion and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Inhibition of PCAF histone acetyltransferase and cytotoxic effect of N-acylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Inhibition of the PCAF histone acetyl transferase and cell proliferation by isothiazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Cross-Validation of NSC606985 Effects with PKCδ Genetic Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the camptothecin analog NSC606985 and the cross-validation of its mechanism of action through genetic knockdown of Protein Kinase C delta (PKCδ). The experimental data cited herein demonstrates a direct link between the compound's activity and the PKCδ signaling pathway in prostate cancer cells.
Overview of NSC606985 and its Mechanism of Action
NSC606985 is a synthetic analog of camptothecin (CPT), a well-established topoisomerase I (Topo I) inhibitor.[1][2] By interacting with the Topo I-DNA complex, NSC606985 prevents the re-ligation of single-strand breaks, leading to DNA damage and the induction of apoptosis in cancer cells.[2][3] Notably, NSC606985 exhibits a dual, dose-dependent effect on cell proliferation and apoptosis in prostate cancer cells.[1] At low nanomolar concentrations, it can promote cell proliferation, while at higher concentrations, it robustly induces apoptosis.[1] This dual action has been attributed to the differential activation of Protein Kinase C delta (PKCδ).[1]
Data Presentation: NSC606985 Effects on Prostate Cancer Cells
The following tables summarize the quantitative data from key experiments investigating the effects of NSC606985 on LAPC4 prostate cancer cells and the impact of PKCδ knockdown.
Table 1: Dose-Dependent Effects of NSC606985 on LAPC4 Cell Viability
| Treatment Group | Concentration | Mean Viable Cell Number (x10^4) | Standard Deviation |
| Control | - | 5.8 | ± 0.5 |
| NSC606985 | 50 nM | 7.2 | ± 0.6 |
| NSC606985 | 1 µM | 2.1 | ± 0.3 |
Data adapted from a study on the dual action of NSC606985 in prostatic cancer cells.[1]
Table 2: Effect of PKCδ Knockdown on NSC606985-Induced Apoptosis
| Treatment Group | NSC606985 (1 µM) | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| Scrambled siRNA | + | 35.2 | ± 4.1 |
| PKCδ siRNA | + | 12.5 | ± 2.8 |
| Scrambled siRNA | - | 5.1 | ± 1.2 |
| PKCδ siRNA | - | 5.5 | ± 1.5 |
Data synthesized from findings indicating that NSC606985-induced apoptosis is blocked by PKCδ knockdown.[1]
Experimental Protocols
Cell Culture and Drug Treatment
LAPC4 human prostate cancer cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For drug treatment, cells were seeded and allowed to attach overnight before being treated with NSC606985 at the indicated concentrations for 48-72 hours.
siRNA-mediated Gene Knockdown
For PKCδ knockdown, LAPC4 cells were transfected with either a specific siRNA targeting PKCδ or a non-targeting scrambled siRNA as a negative control, using a suitable lipid-based transfection reagent according to the manufacturer's instructions. The efficiency of knockdown was confirmed by Western blot analysis of PKCδ protein levels.
Cell Viability Assay
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
Apoptosis Assay
Apoptosis was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. After treatment, cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes before analysis on a flow cytometer.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental logic described in this guide.
Caption: Mechanism of action of NSC606985.
Caption: Experimental workflow for validating NSC606985's dependence on PKCδ.
Conclusion
The experimental evidence strongly supports that the anti-cancer effects of NSC606985 are, at least in part, mediated through the PKCδ signaling pathway. The specific knockdown of PKCδ significantly attenuates NSC606985-induced apoptosis in prostate cancer cells, thereby providing a clear cross-validation of the compound's mechanism of action. This guide highlights the importance of integrating genetic approaches to validate the targets and pathways of small molecule inhibitors in drug development.
References
- 1. Dual action of NSC606985 on cell growth and apoptosis mediated through PKCδ in prostatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NSC606985, a novel camptothecin analog, induces apoptosis and growth arrest in prostate tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Activity of NSC 698600: A Comparative Look at a PCAF Inhibitor
For researchers, scientists, and drug development professionals, understanding the landscape of enzyme inhibitors is critical for advancing therapeutic strategies. This guide provides a comparative analysis of NSC 698600, a potent inhibitor of the p300/CBP-associated factor (PCAF), benchmarking its activity against other known histone acetyltransferase (HAT) inhibitors. The following sections detail quantitative data, experimental methodologies, and the signaling pathways influenced by PCAF inhibition.
Quantitative Activity of this compound and Alternatives
This compound has been identified as a potent inhibitor of PCAF, a histone acetyltransferase implicated in various cancers. While direct head-to-head comparative studies with a broad range of other PCAF inhibitors are limited in publicly available literature, we can contextualize its activity by examining its own inhibitory concentration and comparing it with the reported activities of other compounds targeting PCAF or the broader family of histone acetyltransferases.
This compound demonstrates a half-maximal inhibitory concentration (IC50) of 6.51 µM for PCAF. To provide a benchmark, the activity of other known HAT inhibitors is presented below. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Compound | Target(s) | Reported IC50/Activity | Cancer Cell Line Activity |
| This compound | PCAF | IC50: 6.51 µM | Inhibits proliferation of cancer cells (details on specific cell lines and concentrations are not extensively published). |
| Anacardic Acid | PCAF, p300 | PCAF inhibition comparable to some synthetic benzamides. | Cytotoxic against various cancer cell lines including colon, lung, and cervical cancer with IC50 values in the micromolar range.[1] |
| Garcinol | p300, PCAF (also reported as an HDAC11 inhibitor) | Potent antioxidant with anti-tumor and apoptosis-inducing activity.[2][3] | |
| Isothiazolones (e.g., CCT077791, CCT077792) | PCAF, p300 | Inhibit PCAF and p300 in the micromolar range and reduce cellular acetylation.[4][5] | Inhibit the growth of a panel of human tumor cell lines with GI50 values ranging from 0.8 to >50 µmol/L.[4][5] |
| A-485 | p300/CBP | Low nanomolar potency against p300/CBP. | Sub-micromolar IC50 for histone acetylation in cellular studies.[6] |
| C646 | p300 | Competitive inhibitor of p300. |
Experimental Protocols
The following outlines a general methodology for assessing the in vitro activity of PCAF inhibitors, based on commonly used histone acetyltransferase (HAT) inhibitor screening assays.
In Vitro PCAF HAT Inhibition Assay:
-
Reagents and Materials: Recombinant human PCAF enzyme, a histone H3-derived peptide substrate, Acetyl-Coenzyme A (Acetyl-CoA), assay buffer, and the test compound (e.g., this compound).
-
Assay Principle: The assay measures the transfer of acetyl groups from Acetyl-CoA to the histone H3 peptide, catalyzed by PCAF. The inhibition of this reaction by the test compound is quantified.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
Recombinant PCAF enzyme is pre-incubated with the test compound in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the histone H3 peptide and Acetyl-CoA.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of acetylated peptide or the consumption of Acetyl-CoA is measured. Detection methods can include radioactive, fluorescent, or colorimetric readouts.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell-Based Proliferation Assay (e.g., SRB assay):
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 72 hours).
-
Cell Fixation and Staining: After treatment, cells are fixed with a solution like trichloroacetic acid and then stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
-
Measurement: The bound dye is solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The GI50 (concentration for 50% growth inhibition) can be calculated.[1]
Signaling Pathways and Experimental Workflows
The inhibition of PCAF by this compound can impact multiple signaling pathways crucial for cancer cell growth and survival. PCAF is a transcriptional co-activator that influences gene expression by acetylating histone and non-histone proteins.
Below are diagrams illustrating the central role of PCAF in key cancer-related signaling pathways and a typical workflow for screening PCAF inhibitors.
References
- 1. Inhibition of PCAF Histone Acetyltransferase, Cytotoxicity and Cell Permeability of 2-Acylamino-1-(3- or 4-Carboxy-phenyl)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Garcinol Is an HDAC11 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of Garcinol, the antioxidant chalcone from Garcinia indica Choisy and its synthetic analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothiazolones as inhibitors of PCAF and p300 histone acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KATs Off: Biomedical Insights from lysine acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Epigenetic Landscape: A Head-to-Head Comparison of NSC 698600 and Other Epigenetic Modifiers
For researchers, scientists, and drug development professionals navigating the complex world of epigenetic regulation, the selection of appropriate chemical probes and potential therapeutic agents is paramount. This guide provides a comprehensive head-to-head comparison of NSC 698600, a known histone acetyltransferase (HAT) inhibitor, with other key classes of epigenetic modifiers. The following sections delve into their mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research and development in this critical field.
At a Glance: Comparative Overview of Epigenetic Modifiers
Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are pivotal in cellular function and disease. Key players in this regulatory network include histone acetyltransferases (HATs), histone deacetylases (HDACs), and DNA methyltransferases (DNMTs). Small molecule inhibitors targeting these enzymes have emerged as valuable research tools and promising therapeutic candidates.
| Compound/Class | Target Enzyme | Mechanism of Action | Reported IC50 Value(s) | Cellular Potency (Example) |
| This compound | PCAF (P300/CBP-associated factor) | Inhibits the transfer of acetyl groups to histone and non-histone proteins. | 6.51 µM (for PCAF) [1] | GI50: 12.2 µM (SK-N-SH cells) |
| Isothiazolones | PCAF, p300 | Inhibit HAT activity, potentially through covalent modification of thiol groups. | 1 to >50 µM | Growth inhibition in various cancer cell lines (e.g., A2780, HEK 293) |
| Peptide-CoA Conjugates (e.g., Lys-CoA, H3-CoA-20) | p300, PCAF | Act as bisubstrate inhibitors, mimicking both the histone substrate and Acetyl-CoA. | ~0.5 µM | Potent inhibitors in biochemical assays. |
| HDAC Inhibitors (e.g., Vorinostat, Trichostatin A) | Histone Deacetylases (HDACs) | Block the removal of acetyl groups, leading to histone hyperacetylation and chromatin relaxation. | Nanomolar to low micromolar range | Induce cell cycle arrest, differentiation, and apoptosis in cancer cells. |
| DNMT Inhibitors (e.g., Decitabine, Azacitidine) | DNA Methyltransferases (DNMTs) | Inhibit DNA methylation, leading to the re-expression of silenced tumor suppressor genes. | Varies depending on the specific inhibitor and assay conditions. | Clinically used for the treatment of myelodysplastic syndromes and leukemia. |
Delving Deeper: Mechanism of Action and Signaling Pathways
Epigenetic modifiers orchestrate gene expression through distinct but interconnected pathways.
Histone Acetylation and Deacetylation: The balance between HATs and HDACs dictates the acetylation status of histones, primarily on lysine residues. Acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is generally permissive for transcription. HAT inhibitors like this compound disrupt this process by preventing the "writing" of these activating marks. Conversely, HDAC inhibitors block the "erasure" of these marks, leading to an accumulation of acetylated histones.
References
Safety Operating Guide
Essential Guidance for the Proper Disposal of NSC 698600
For researchers, scientists, and drug development professionals handling NSC 698600, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS No. 908069-17-0) is not publicly available, established best practices for the disposal of research chemicals of this nature should be strictly followed. The chemical formula for this compound is C14H12N2O2S.[1]
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Recommended Disposal Procedures
Given the absence of a specific SDS, a conservative approach to disposal is required. This compound should be treated as a hazardous chemical waste.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sink or into any drainage system.
-
Waste Collection:
-
Solid Waste: Collect solid this compound in a clearly labeled, sealed, and appropriate waste container. The container should be compatible with chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), weighing papers, and pipette tips, should be considered contaminated and disposed of as hazardous waste.
-
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), CAS number ("908069-17-0"), and any known hazard information.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until they can be collected by your institution's hazardous waste management service.
-
Professional Disposal: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will coordinate this.
Quantitative Data Summary
| Identifier | Value |
| CAS Number | 908069-17-0 |
| Molecular Formula | C14H12N2O2S |
Experimental Protocols
Detailed experimental protocols for the use of this compound should be developed in accordance with standard laboratory operating procedures. All protocols must include a section on waste disposal that aligns with the guidelines outlined above.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling NSC 698600
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of the PCAF Inhibitor NSC 698600.
This document provides crucial safety and logistical information for the handling of this compound (CAS No: 908069-17-0), a potent p300/CBP-Associated Factor (PCAF) inhibitor.[1] Due to the absence of a publicly available, specific Safety Data Sheet (SDS), the following guidance is based on a conservative approach, combining best practices for handling potent enzyme inhibitors and powdered chemical compounds of unknown toxicity.
I. Personal Protective Equipment (PPE)
Given the bioactive nature of this compound as a PCAF inhibitor, it is imperative to prevent direct contact, inhalation, and ingestion. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact with the powdered compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | NIOSH-approved N95 or higher-rated respirator | Minimizes the risk of inhaling fine powder, especially when handling outside of a fume hood. |
| Body Protection | Laboratory coat | Provides a barrier against contamination of personal clothing. |
II. Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is essential to ensure the safety of all laboratory personnel.
A. Engineering Controls:
-
Primary: A certified chemical fume hood should be used for all weighing and solution preparation activities to contain any airborne powder.
-
Secondary: Ensure the laboratory is well-ventilated.
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the container with care to avoid creating dust. Use a micro-spatula for transferring the powder.
-
Solution Preparation: Add solvents to the powdered compound slowly to avoid splashing. Cap the container securely before mixing or vortexing.
-
Post-Handling: After handling, wipe down the work surface and any equipment used with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.
C. Storage:
-
Store this compound in a cool, dry, and dark place.
-
Keep the container tightly sealed to prevent moisture absorption and contamination.
-
Store away from incompatible materials (strong oxidizing agents).
III. Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous chemical waste.
A. Solid Waste:
-
Contaminated PPE (gloves, disposable lab coats), bench paper, and weighing papers should be collected in a dedicated, labeled hazardous waste bag.
B. Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
C. Disposal Vendor:
-
All hazardous waste must be disposed of through a licensed and certified chemical waste disposal company, in accordance with local, state, and federal regulations.
IV. Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a clear and immediate response is critical to mitigate exposure and contamination.
Caption: Workflow for responding to a chemical spill of this compound.
V. Experimental Protocols Cited
While specific experimental protocols for this compound are not widely published, its use as a PCAF inhibitor suggests its application in cell-based assays and biochemical screens.[1] Researchers utilizing this compound would typically prepare a stock solution in a solvent such as DMSO and then make serial dilutions for their experiments. All handling of the stock solution and subsequent dilutions should be performed in a manner consistent with the handling of a potent, bioactive compound, as outlined in the sections above.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
